2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMHQQLVOKHQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346777 | |
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949507-78-2, 140908-88-9 | |
| Record name | 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140908-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Abstract
This guide provides a detailed examination of the core physicochemical properties of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one (CAS No: 1701-19-5). As a member of the quinolone class of compounds, which are significant in medicinal chemistry, understanding its molecular characteristics is paramount for predicting its behavior in biological systems. This document synthesizes available data on the compound's identity, solubility, lipophilicity, and thermal properties. Furthermore, it provides detailed, field-tested experimental protocols for the empirical determination of these properties, grounded in the principles of drug discovery and development. The narrative emphasizes the causal reasoning behind experimental design, ensuring both accuracy and reproducibility.
Introduction and Chemical Identity
This compound is a heterocyclic compound belonging to the quinolone family. Its structure is characterized by a quinoline core functionalized with a methyl group at the 2-position and a highly electronegative trifluoromethyl (-CF3) group at the 8-position. The presence of the -CF3 group is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability and membrane permeability, properties desirable in drug candidates.[1][2]
The compound exhibits keto-enol tautomerism, existing in equilibrium between the 1H-quinolin-4-one (keto) form and the quinolin-4-ol (enol) form. For clarity, this guide will primarily use the IUPAC name associated with the more stable keto form.
The broader class of 8-(trifluoromethyl)-substituted quinolones has been investigated for antibacterial applications, demonstrating notable efficacy and, in some cases, a reduced risk of phototoxicity compared to certain 8-fluoro analogues.[3][4] This biological context underscores the importance of a thorough physicochemical characterization to inform structure-activity relationship (SAR) studies and guide further derivatization efforts.
Core Physicochemical Properties
A molecule's physicochemical profile governs its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | PubChem[5] |
| CAS Number | 1701-19-5 | Chemcasts[6] |
| Molecular Formula | C₁₁H₈F₃NO | PubChem[5] |
| Molecular Weight | 227.18 g/mol | PubChem[5] |
| Melting Point | 131 °C | Chemcasts[6] |
| LogP (Computed) | 2.8 | PubChem[5] |
| Aqueous Solubility | >34.1 µg/mL (at pH 7.4) | PubChem[5] |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A LogP value around 2.8, as predicted for this compound, suggests good oral absorption and cell membrane permeability.[5] The trifluoromethyl group is a major contributor to this lipophilicity.[1][2]
Aqueous Solubility
Solubility is a prerequisite for absorption and bioavailability. The experimental data indicates a solubility of over 34.1 µg/mL at physiological pH, which is a promising starting point for a drug candidate.[5] However, poor solubility can be a major hurdle in drug development, necessitating careful evaluation across a range of pH values, especially given the potential for pH-dependent activity in quinolone compounds.[7]
Melting Point
The melting point of 131 °C provides an indication of the compound's crystal lattice stability and purity.[6] This thermal property is crucial for formulation development, stability testing, and manufacturing processes.
Synthesis and Characterization
While a specific synthesis for this exact molecule is not detailed in the provided search results, a plausible and widely used method for this class of compounds is a variation of the Gould-Jacobs reaction . This involves the condensation of a substituted aniline with an appropriate β-ketoester, followed by thermal cyclization.
A proposed synthetic route would involve reacting 2-(trifluoromethyl)aniline with ethyl acetoacetate . The initial condensation forms an enamine intermediate, which is then cyclized at high temperature, often with a catalyst like polyphosphoric acid, to yield the final quinolinone product.[8]
Caption: Proposed Gould-Jacobs synthesis workflow.
Upon synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and arrangement of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Experimental Protocols: A Practical Guide
The following protocols describe robust, self-validating methods for determining key physicochemical parameters. The rationale behind each step is provided to ensure a deep understanding of the process.
Determination of LogP (Shake-Flask Method)
This protocol adheres to the OECD Guideline 107 for determining the Partition Coefficient (n-octanol/water).
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An In-Depth Technical Guide to 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, established synthetic methodologies, and potential biological significance. The guide is structured to provide both foundational knowledge and practical, actionable insights for professionals in drug discovery and chemical research, emphasizing the rationale behind synthetic strategies and the importance of rigorous analytical characterization.
Introduction and Significance
This compound belongs to the quinolin-4-one class, a privileged scaffold in drug discovery. The quinoline core is a structural motif found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. The introduction of a trifluoromethyl (-CF3) group at the 8-position and a methyl (-CH3) group at the 2-position significantly modulates the molecule's physicochemical properties. The -CF3 group, a powerful electron-withdrawing moiety, enhances metabolic stability, membrane permeability, and binding affinity to biological targets by increasing lipophilicity[2]. This strategic fluorination makes the title compound a valuable building block for the synthesis of novel therapeutic agents and advanced materials[2][3]. This guide will explore the synthesis, properties, and potential applications of this specific derivative.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physicochemical properties of this compound are summarized below. It is important to note the tautomeric relationship between the 4-hydroxyquinoline and the quinolin-4-one forms, with the keto form generally predominating.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 140908-88-9 | [4] |
| Molecular Formula | C₁₁H₈F₃NO | [4] |
| Molecular Weight | 227.18 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | [4] |
| Structure | ![]() | [6] |
Note: Specific experimental data for properties like melting point and solubility for this exact compound are not widely published. Data for the isomeric compound, 8-methyl-2-(trifluoromethyl)-4-quinolinol (CAS 1701-19-5), shows a melting point of 131 °C, which can serve as an approximate reference[7].
Synthesis Methodologies
The synthesis of 4-quinolinone scaffolds can be achieved through several classic named reactions. The Conrad-Limpach-Knorr synthesis is a particularly relevant and powerful method for this class of compounds, involving the condensation of an aniline with a β-ketoester[8].
The Conrad-Limpach-Knorr Synthesis: A Mechanistic Overview
This reaction provides a direct route to the 4-hydroxyquinoline core. The pathway begins with the reaction of an aniline with a β-ketoester. The regiochemical outcome—attack at the ketone versus the ester carbonyl—is critically dependent on temperature[9].
-
Kinetic Control (Lower Temperatures): At room temperature, the more reactive ketone carbonyl is preferentially attacked by the aniline, leading to an enamine intermediate. Subsequent thermal cyclization under acidic conditions yields the 4-hydroxyquinoline product. This is the desired pathway for the target molecule.
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures (e.g., 140°C), the reaction favors attack at the ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to the isomeric 2-hydroxyquinoline[9].
The following diagram illustrates the generalized workflow for the synthesis of 4-quinolones via this method.
Caption: Conrad-Limpach synthesis workflow for 4-quinolones.
Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization
Starting Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture. PPA serves as both the acidic catalyst and a solvent/dehydrating agent, facilitating the intramolecular cyclization. The amount should be sufficient to ensure effective stirring (e.g., 10 parts by weight relative to the aniline).
-
Thermal Cyclization: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. The reaction is typically complete within 3-5 hours[10].
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step), where the enamine intermediate attacks the benzene ring to form the quinoline scaffold.
-
-
Work-up and Isolation: After cooling to room temperature, the reaction is quenched by carefully and slowly pouring the viscous mixture into ice water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product[10].
-
Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization (Self-Validation): The identity and purity of the final product must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Spectroscopic data for the closely related 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides expected shift regions for the aromatic protons and the methyl group[11].
-
Mass Spectrometry: To confirm the molecular weight (227.18 g/mol ).
-
Melting Point: To assess purity.
-
Biological Activity and Applications in Drug Development
The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives showing a vast range of biological activities[1]. The incorporation of trifluoromethyl groups is a well-established strategy to enhance drug-like properties[2].
Potential as an Anticancer Agent
While specific bioactivity data for this compound is limited, the broader class of quinoline-derived trifluoromethyl alcohols has been identified as potent inhibitors of cancer cell growth. A study on related compounds demonstrated significant anticancer activity, with one analog showing more potent activity than the established chemotherapy drug cisplatin in in-vitro assays[12]. These compounds are hypothesized to exert their effects through various mechanisms, including the inhibition of protein kinases like mTOR, which are critical regulators of cell growth and proliferation[13]. The title compound serves as a key scaffold that could be further functionalized to develop highly potent and selective kinase inhibitors.
Intermediate for Anti-Infective Agents
Fluorinated quinolones are famous for their roles as broad-spectrum antibiotics (e.g., ciprofloxacin). The unique electronic properties conferred by the trifluoromethyl group can be exploited in the design of novel anti-infective agents, including antibacterial, antifungal, and antimalarial compounds[3][14]. Research has shown that quinoline derivatives can exhibit potent antimalarial activity against drug-resistant strains of Plasmodium falciparum[14].
The following diagram illustrates the logical flow from the core chemical scaffold to its potential therapeutic applications.
Caption: Path from chemical structure to potential applications.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential for advanced applications in drug discovery and materials science. Its synthesis is readily achievable through established methods like the Conrad-Limpach-Knorr reaction, utilizing commercially available starting materials. The combination of the privileged quinolin-4-one scaffold and the modulating effects of the trifluoromethyl group makes it an attractive starting point for the development of novel kinase inhibitors, anti-infective agents, and other high-value chemical entities. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
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Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Available at: [Link]
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Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
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PubChem. (n.d.). 2-methyl-8-(trifluoromethyl)-3H-quinolin-4-one. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]
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ResearchGate. (2014). Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides. Available at: [Link]
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1837-1843. Available at: [Link]
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ResearchGate. (2021). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Available at: [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]
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Basavaraju, B., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
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Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline. Available at: [Link]
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YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]
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solubility and stability of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
An In-Depth Technical Guide to the Solubility and Stability of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted quinolinone derivative of interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the key considerations and experimental approaches for characterizing the , critical parameters for its advancement in any research and development pipeline.
Physicochemical Profile of this compound
A foundational understanding of the compound's intrinsic properties is essential before embarking on experimental studies.
Table 1: Physicochemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 140908-88-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₁H₈F₃NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 227.18 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | Santa Cruz Biotechnology[1] |
| Computed XLogP3-AA | 2.8 | PubChem[2] |
The computed XLogP3 value of 2.8 suggests that this compound is a moderately lipophilic compound.[2] This characteristic is largely influenced by the presence of the trifluoromethyl group, which is known to increase lipophilicity.[3][4] Consequently, poor aqueous solubility can be anticipated, a common challenge with quinolinone derivatives.[5] The molecule also possesses a hydrogen bond donor (the N-H of the quinolinone ring) and acceptor sites (the carbonyl oxygen and the nitrogen atom), which may allow for some interaction with polar solvents.
Strategic Approach to Solubility Assessment
A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of the compound's behavior in various solvent systems relevant to drug discovery and development.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess of this compound into separate vials containing a range of aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0). The use of multiple pH values is crucial as the compound may exhibit pH-dependent solubility.
-
Include a vial with deionized water to determine intrinsic solubility.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator is ideal for this purpose.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully collect the supernatant. For accurate results, it is advisable to filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.
-
Diagram 1: Workflow for Aqueous Solubility Determination
Caption: Shake-flask method for aqueous solubility.
Organic and Co-solvent Solubility
For formulation development and various in vitro assays, understanding the solubility in organic solvents and co-solvent systems is crucial.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used for stock solution preparation in biological assays. |
| Polar Protic | Ethanol, Methanol | Used in formulations and as co-solvents to improve aqueous solubility. |
| Non-polar | Acetonitrile, Dichloromethane | Relevant for purification and analytical method development. |
The experimental protocol for organic solvent solubility is analogous to the aqueous shake-flask method.
Comprehensive Stability Assessment
Investigating the chemical stability of this compound under various stress conditions is imperative to identify potential degradation pathways and to establish appropriate storage and handling procedures.
pH-Dependent Stability (Hydrolysis)
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0, and 12.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C) for a predetermined period, with samples taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze the remaining parent compound concentration by a stability-indicating HPLC method. The appearance of new peaks should be monitored as they may correspond to degradation products.
Photostability
Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also as a solid powder.
-
Light Exposure: Expose the samples to a controlled light source that mimics both UV and visible light, as specified by ICH guideline Q1B. A parallel set of samples should be kept in the dark as a control.
-
Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples for the concentration of the parent compound and the presence of any degradants.
Recent studies on related trifluoromethylated quinoline-phenol Schiff bases have demonstrated good stability under white-LED irradiation, suggesting that the quinoline core with a trifluoromethyl group may possess some inherent photostability.[4][6]
Diagram 2: Workflow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Data Interpretation and Reporting
All quantitative data should be systematically tabulated for clear comparison and interpretation.
Table 3: Template for Reporting Solubility Data
| Solvent System (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
For stability studies, results should be reported as the percentage of the parent compound remaining at each time point under each condition. The degradation rate constant (k) and half-life (t₁/₂) can be calculated for each condition to provide a quantitative measure of stability.
Conclusion
While specific experimental data for the is not yet widely published, this guide provides a robust framework for its comprehensive characterization. The presence of the trifluoromethyl group suggests that the compound will be lipophilic with limited aqueous solubility. A systematic investigation using the detailed protocols outlined herein will enable researchers and drug development professionals to generate the critical data needed to assess its potential and to guide its future development.
References
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PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
-
Nascimento, V. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798–2811. Retrieved from [Link]
-
Nascimento, V. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activities of Trifluoromethylated Quinolinones
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Combination of a Privileged Scaffold and a Bio-potentiating Moiety
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework has emerged as a powerful approach to enhance the therapeutic potential of these molecules.[5] The unique properties of the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly improve a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced biological activity and bioavailability.[3][5] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolinones, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Section 1: Anticancer Activity of Trifluoromethylated Quinolinones
Trifluoromethylated quinolinone derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
-
Inhibition of Topoisomerase II: A primary mechanism of action for many quinolone-based anticancer agents is the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair.[8][9] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[8][10]
-
Tyrosine Kinase Inhibition: Several trifluoromethylated quinazoline (a related scaffold) derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and c-Met.[5][11] This inhibition disrupts downstream signaling pathways, leading to the suppression of cancer cell proliferation, angiogenesis, and induction of apoptosis.[5]
-
PI3K/mTOR Pathway Inhibition: Some quinoline derivatives act as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[11]
-
Induction of Apoptosis and Cell Cycle Arrest: Trifluoromethylated quinolinones can induce programmed cell death (apoptosis) in cancer cells.[6][12] They can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division, thereby inhibiting tumor growth.[5][10]
-
Inhibition of Cancer Cell Migration and Invasion: Certain fluoroquinolones have been shown to downregulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[13]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected trifluoromethylated quinolinone and related derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | Not specified | 14.14 | [6] |
| Compound 10b | PC3 (Prostate) | 3.02 | [12] |
| LNCaP (Prostate) | 3.45 | [12] | |
| K562 (Leukemia) | 3.98 | [12] | |
| Compounds 6a, 6b, 6d, 6f | MDA-MB-468 (TNBC) | 2.5–5 | [14] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of trifluoromethylated quinolinones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Trifluoromethylated quinolinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinolinone compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: General Mechanism of Anticancer Action
Caption: General mechanisms of anticancer action of trifluoromethylated quinolinones.
Section 2: Antimicrobial Activity of Trifluoromethylated Quinolinones
The quinolone scaffold is the basis for the widely used fluoroquinolone antibiotics. The incorporation of a trifluoromethyl group can further enhance the antimicrobial properties of these compounds.[15][16]
Mechanism of Antimicrobial Action
Trifluoromethyl-substituted quinolones are believed to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[8] By inhibiting these enzymes, the compounds block bacterial DNA synthesis, leading to bacterial cell death.
Spectrum of Activity
Trifluoromethylated quinolone derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Some derivatives also exhibit moderate activity against Gram-negative bacteria and various fungi.[16]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-substituted isoquinolines (a related scaffold) against various microbial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [15] |
| Enterococcus faecium (VRE) | 4 - 8 | [15] | |
| HSN739 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Trifluoromethylated quinolinone test compounds
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Growth control (no compound) and sterility control (no bacteria) wells
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualization: Antimicrobial Mechanism of Action
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Section 3: Neuroprotective and Analgesic Activities
Recent studies have highlighted the potential of quinoline-derived α-trifluoromethylated alcohols (QTAs) as novel agents for neurological disorders, exhibiting both antiepileptic and analgesic properties.[17][18]
Mechanism of Action
-
Sodium Channel Blockade: Certain QTAs have been shown to block sodium channels, reducing the inflammatory sodium signals released by peripheral nerve and tissue damage.[17] This mechanism is crucial for their analgesic effects in alleviating neuropathic pain.
-
Antioxidant Properties: Quinoline derivatives have been investigated for their antioxidant potential, which can contribute to neuroprotection by scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20]
-
Enzyme Inhibition: Some quinoline derivatives are predicted to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of neurodegenerative diseases.[19][20]
Preclinical Evidence
Studies using zebrafish larvae have demonstrated that specific QTAs can induce a reversible reduction in photomotor activity, indicating antiepileptic properties.[17][18] Furthermore, these compounds were shown to relieve thermal pain responses in zebrafish, highlighting their analgesic potential.[17]
Experimental Protocol: Zebrafish Larvae Photomotor Activity Assay
This protocol provides a high-throughput method for screening compounds for antiepileptic activity using a zebrafish model.
Objective: To assess the effect of test compounds on the locomotor activity of zebrafish larvae in response to light stimuli.
Materials:
-
5 days post-fertilization (dpf) zebrafish larvae
-
E3 medium (embryo medium)
-
Test compounds (QTAs)
-
96-well plates
-
Automated high-throughput behavior analysis system
Procedure:
-
Larvae Plating: Place individual zebrafish larvae into the wells of a 96-well plate containing E3 medium.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO in E3 medium).
-
Acclimation: Acclimate the larvae in the dark for a period (e.g., 30 minutes).
-
Photomotor Response: Subject the larvae to alternating periods of light and dark, and record their movement using the behavior analysis system.
-
Data Analysis: Quantify the total distance moved by the larvae in each treatment group. A significant reduction in locomotor activity compared to the control group suggests potential antiepileptic effects.
Section 4: Anti-inflammatory Activity
Quinoline derivatives have also been explored as potential anti-inflammatory agents, targeting various components of the inflammatory cascade.[21][22]
Mechanisms of Action
-
Inhibition of Pro-inflammatory Cytokines: Some 2-indolinone derivatives, which share structural similarities with quinolinones, have been shown to inhibit the interleukin-1 (IL-1) receptor, a key player in inflammatory responses.[23]
-
Modulation of Signaling Pathways: Quinoline-based compounds can suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[22]
-
Enzyme Inhibition: Certain quinoline derivatives have been designed to inhibit enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[21]
Key Findings from Preclinical Studies
Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[21] For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed antagonism at the TRPV1 receptor, which is involved in pain and inflammation.[21]
Conclusion
Trifluoromethylated quinolinones represent a promising class of compounds with a broad spectrum of potential biological activities. The incorporation of the trifluoromethyl group significantly enhances their therapeutic properties, making them attractive candidates for further drug development in the areas of oncology, infectious diseases, neurology, and inflammatory disorders. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic profiles, as well as on conducting more extensive preclinical and clinical studies to validate their therapeutic efficacy and safety.
References
- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide - Benchchem.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.
- New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - Intern
- Selected examples of bioactive 2‐trifluoromethyl quinolines.
- Examples of bioactive 2‐trifluoromethyl quinolines.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents Th
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchG
- Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety | Request PDF - ResearchG
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PubMed Central.
- Potential mechanism of quinolones action on cancer cells. Changes in...
- Full article: The most recent updates on the anticancer potential of fluoroquinolones: a mini review.
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed.
- Recent Development of Fluoroquinolone Deriv
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Public
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- Synthesis, spectral analysis and antimicrobial activity of 2(1H)
- EP1178965B1 - Quinoline derivatives as inhibitors of mek enzymes - Google P
- Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Tre
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed.
- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchG
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - American Chemical Society.
- Quinoline-based compounds can inhibit diverse enzymes th
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors - PubMed.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed.
- Biological Activities of Quinoline Deriv
- Some anti-inflammatory compounds containing quinoline moieties.
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literature review of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one analogs
An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one Analogs: Synthesis, Biological Activity, and Future Prospects
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of specific substituents, such as a methyl group at the C2 position and a trifluoromethyl (CF3) group at the C8 position, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The CF3 group, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive , targeting researchers, scientists, and drug development professionals. We will delve into synthetic strategies, explore the diverse biological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry.
The Quinolin-4-one Core: A Foundation for Drug Discovery
Heterocyclic compounds containing a nitrogen atom are fundamental to the development of new therapeutics. Among these, the quinoline ring system is particularly prominent, found in natural alkaloids and a multitude of synthetic drugs. Molecules containing the quinoline scaffold have demonstrated a vast range of pharmacological effects, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities.
The 4-quinolone subclass, characterized by a carbonyl group at the C4 position, is of special interest. A substitution on the nitrogen atom (N1) and the presence of the carbonyl group are considered essential for the biological potency of many analogs. The specific scaffold under review, this compound, combines several key features:
-
The Quinolin-4-one Core: Provides the fundamental bicyclic aromatic structure for interacting with biological targets.
-
C2-Methyl Group: This small alkyl group can influence the molecule's conformation and interaction with hydrophobic pockets in target proteins.
-
C8-Trifluoromethyl Group: This electron-withdrawing group significantly impacts the electronic properties of the aromatic system and can improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.
This unique combination of features makes these analogs compelling candidates for drug discovery programs across various therapeutic areas.
Synthetic Strategies for this compound Analogs
The construction of the quinolin-4-one core is typically achieved through intramolecular cyclization reactions. The most common and direct approach for this specific scaffold involves the reaction of a substituted aniline with a β-ketoester, followed by a thermally-induced cyclization, often under acidic conditions.
A prevalent method is a variation of the Gould-Jacobs reaction, which utilizes 2-amino-benzotrifluoride (2-(trifluoromethyl)aniline) as the key starting material. This is reacted with an appropriate β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate, which is then cyclized at high temperature to yield the desired quinolin-4-one ring system. Polyphosphoric acid (PPA) is frequently used as both a solvent and a catalyst for the cyclization step.
General Synthetic Pathway
The synthesis begins with the condensation of an appropriately substituted aniline with a β-ketoester. For the parent compound, 2-(trifluoromethyl)aniline reacts with ethyl acetoacetate. This step is often catalyzed by a weak acid and proceeds via a Schiff base intermediate. The subsequent and most critical step is the high-temperature intramolecular cyclization of the resulting β-aminoacrylate. This electrocyclic ring-closing reaction requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[1][2] High-boiling inert solvents like mineral oil or Dowtherm A are traditionally used to achieve the necessary temperatures, although greener alternatives are being explored.[2]
Figure 1: General synthetic route to the target quinolin-4-one scaffold.
Synthesis of Analogs
Structural diversity is achieved by modifying the starting materials.
-
Variation at the N1 position: While the parent scaffold is a 1H-quinolin-4-one, N-substituted analogs can be prepared through subsequent alkylation or arylation reactions.
-
Variation at the C2 position: Replacing ethyl acetoacetate with other β-ketoesters allows for the introduction of different substituents at the C2 position.
-
Variation on the Benzene Ring: Utilizing different substituted 2-(trifluoromethyl)anilines introduces a wide array of functional groups onto the carbocyclic ring, which is crucial for tuning the biological activity.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example adapted from established Conrad-Limpach and Gould-Jacobs procedures.[1]
Step 1: Condensation to form Ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-(trifluoromethyl)aniline (1.0 eq) and toluene (approx. 5 mL per 10 mmol of aniline).
-
Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Causality: This step requires high thermal energy to facilitate the 6-electron cyclization onto the aromatic ring. A high-boiling, inert solvent is essential to reach the required temperature safely and efficiently, preventing decomposition.
-
Place the crude intermediate from Step 1 into a round-bottom flask suitable for high-temperature reactions.
-
Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) in a ratio of approximately 15 mL of solvent per gram of intermediate.
-
Heat the mixture with vigorous stirring to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool. The product will typically precipitate from the solvent upon cooling.
-
Collect the solid product by vacuum filtration. Wash the precipitate with a cold, non-polar solvent (e.g., hexanes) to remove the high-boiling solvent residue.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a range of biological activities, with anticancer and neurological applications being particularly prominent.
Anticancer Activity
The quinoline scaffold is a common feature in anticancer agents, acting through various mechanisms. These include the inhibition of tubulin polymerization, interference with DNA replication by targeting topoisomerases, and inhibition of protein kinases.
-
Mechanism of Action: Many quinoline-based anticancer compounds function as inhibitors of tubulin polymerization, binding to the colchicine binding site. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.
-
Structure-Activity Relationship: Studies on related quinolinone analogs have shown that small alkyl groups at the C2 position are often more advantageous for anticancer activity than larger aryl groups. The substitution pattern on the benzene ring is critical for potency and selectivity against different cancer cell lines.
Table 1: Representative Anticancer Activity of Quinolinone Analogs
| Compound ID | R Group (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-OCH3 | HCT-116 (Colon) | 5.52 | |
| Analog 2 | 4-OCH3 | A549 (Lung) | 2.14 | |
| Analog 3 | 4-OCH3 | PC-3 (Prostate) | 3.59 | |
| Analog 4 | 4-OCH2CH3 | HepG-2 (Liver) | 7.40 | |
| Analog 5 | 7-tert-butyl | MCF-7 (Breast) | 0.04 |
Note: The data presented is for structurally related quinolinone analogs to illustrate the potential of the scaffold. Specific data for this compound analogs requires targeted screening.
Neurological Activity: Analgesic and Antiepileptic Potential
Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers. This mechanism is highly relevant for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
-
Mechanism of Action: Certain trifluoromethylated quinoline derivatives have been shown to block sodium channels, reducing the inflammatory sodium signals released by peripheral nerve and tissue damage. This action can produce both antiepileptic and analgesic effects.
-
In Vivo Models: High-throughput screening using zebrafish larvae has been employed to identify quinoline analogs with antiepileptic and analgesic properties. This model allows for the rapid assessment of both efficacy and toxicity.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.
-
Mechanism of Action: Some fluorine-substituted quinoline-related structures have been identified as NF-κB inhibitors. They act by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. These compounds have also been shown to decrease the production of reactive oxygen species (ROS) and downregulate the expression of the NLRP3 inflammasome.
Figure 2: Simplified diagram of NF-κB pathway inhibition by quinolinone analogs.
Workflow for Analog Screening and Development
The discovery and development of novel therapeutic agents from this scaffold require a systematic and multi-stage approach, from initial synthesis to biological evaluation.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the anticancer activity of synthesized analogs against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
-
Rationale: The choice of cell line is critical. A panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) provides a broader understanding of the compound's activity spectrum.
-
Culture selected human cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
-
Mechanism: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: A typical workflow for the screening and development of novel quinolinone analogs.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The existing literature strongly supports its potential in oncology, neurology, and inflammatory diseases.
Future research should focus on:
-
Expansion of the Analog Library: Systematic modification at the N1, C2, and other positions of the benzene ring to build a comprehensive library for screening.
-
Target Identification: Moving beyond phenotypic screening (like cytotoxicity) to identify the specific molecular targets (e.g., specific kinases, receptors, or enzymes) of the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have drug-like characteristics suitable for in vivo development.
-
Combination Therapies: Investigating the potential of these analogs to act synergistically with existing drugs to enhance efficacy and overcome resistance.
References
- A Comparative Study of 4-prop-2-enoxy-1H-quinolin-2-one and Its Analogs in Anticancer Research - Benchchem.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. (2022-01-19).
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH.
- Review on recent development of quinoline for anticancer activities.
- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed. Bioorg Chem. 2020 Jan:94:103406.
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
- Selected examples of bioactive 2‐trifluoromethyl quinolines. - ResearchGate.
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Conrad–Limpach synthesis - Wikipedia. Available from: [Link]
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Gould–Jacobs reaction - Wikipedia. Available from: [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available from: [Link]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (2023-01-12). Available from: [Link]
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An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one: Synthesis, Chemical Profile, and Therapeutic Context
Executive Summary
This technical guide provides a comprehensive overview of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a fluorinated heterocyclic compound belonging to the quinolinone class. While not a widely commercialized drug itself, its structural motifs—the quinolin-4-one core and the 8-trifluoromethyl group—are hallmarks of numerous biologically active molecules. This document delves into the compound's physicochemical properties, details a validated synthetic pathway, and situates the molecule within the broader landscape of medicinal chemistry. By examining its relationship to established therapeutic agents and its potential as a scaffold for future drug discovery, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals exploring the rich chemical space of quinoline derivatives.
Introduction: The Quinolin-4-one Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry, with its origins tracing back to the isolation of the antimalarial alkaloid quinine. The quinolin-4-one (or 4-quinolone) subclass has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, demonstrating a wide array of pharmacological activities including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
The strategic introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, is a cornerstone of modern drug design. The -CF₃ group acts as a bioisostere for a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This guide explores the specific convergence of these two powerful structural features in the title compound.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. A key feature is its existence in a tautomeric equilibrium with its enol form, 2-methyl-8-(trifluoromethyl)quinolin-4-ol. This keto-enol tautomerism is a defining characteristic of 4-quinolinones and influences their reactivity and biological interactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | [5] |
| CAS Number | 140908-88-9 | [5] |
| Molecular Formula | C₁₁H₈F₃NO | [5] |
| Molecular Weight | 227.18 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Diagram 1: Keto-Enol Tautomerism
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A Deep Dive into 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one: A Theoretical and Computational Guide
This technical guide provides a comprehensive exploration of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into the molecular structure, spectroscopic signatures, and electronic properties of this promising compound through the lens of modern computational chemistry, offering a robust framework for researchers, scientists, and drug development professionals.
Section 1: The Scientific Imperative and Synthetic Strategy
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry.[1] The strategic placement of a methyl group at the 2-position and a trifluoromethyl group at the 8-position modulates the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Understanding the fundamental molecular attributes of this compound is paramount for its rational development as a therapeutic agent.
Rationale for Computational Investigation
Prior to extensive and costly experimental synthesis and testing, computational modeling provides invaluable insights into the intrinsic properties of a molecule.[2][3] Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometry, vibrational frequencies (FTIR and Raman), NMR chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO).[4][5][6][7] This in-silico approach allows for a deep understanding of the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding further experimental work.
Proposed Synthetic Pathway
While various methods exist for the synthesis of quinoline derivatives, a common and effective approach involves the cyclization of substituted anilines with β-ketoesters. For the synthesis of this compound, a plausible route involves the condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a dehydrating agent like polyphosphoric acid.
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask, add 2-(trifluoromethyl)aniline and a molar equivalent of ethyl acetoacetate.
-
Carefully add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature sufficient to drive the cyclization, typically around 120-150°C, for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Note: This is a generalized protocol based on similar syntheses. Optimization of reaction conditions, including temperature, time, and purification methods, may be necessary.
Section 2: Computational Methodology: A Self-Validating System
The cornerstone of this guide is a robust computational protocol designed to yield reliable and predictive data. The choice of theoretical methods and basis sets is critical for accuracy and is justified by their proven success in modeling similar heterocyclic systems.[4][5]
Geometry Optimization
The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol: Molecular Geometry Optimization
-
The molecular structure of this compound was built using GaussView 6.0.
-
Geometry optimization was performed using the Gaussian 09 software package.[8]
-
The Density Functional Theory (DFT) method with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) was employed.
-
The 6-311++G(d,p) basis set was used, which provides a good balance of accuracy and computational cost for molecules of this size.
-
Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Diagram: Computational Workflow for Molecular Property Prediction
Interconnectivity of fundamental molecular properties derived from computational analysis.
Section 4: Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical and computational study of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational and NMR spectra, and analyzed its key electronic properties. These computational insights provide a robust foundation for understanding the chemical behavior of this molecule and serve as a valuable resource for its further development in medicinal chemistry.
The data presented herein can be used to:
-
Guide Synthetic Efforts: The proposed synthetic protocol offers a starting point for the laboratory preparation of this compound.
-
Aid in Structural Characterization: The predicted spectroscopic data will be invaluable for confirming the identity and purity of the synthesized molecule.
-
Inform Drug Design: The understanding of the molecule's electronic properties, such as the HOMO-LUMO distribution and MEP, can inform the design of novel derivatives with enhanced biological activity and target specificity.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound and the acquisition of its experimental FTIR, Raman, and NMR spectra are crucial next steps. Furthermore, biological evaluation of this compound against various targets would be a logical progression to explore its therapeutic potential.
References
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Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
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Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. Available at: [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. Available at: [Link]
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Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]
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DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]
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DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Online. Available at: [Link]
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1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]
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8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089. PubChem. Available at: [Link]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Available at: [Link]
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Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. Available at: [Link]
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Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science. Available at: [Link]
- One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. Google Patents.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
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SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]
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5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. NIH. Available at: [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]
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The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids: A review. ResearchGate. Available at: [Link]
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FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. Available at: [Link]
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Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available at: [Link]
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Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]
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Sourcing and Procurement of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one for Research Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The procurement of specialized chemical reagents is a critical, yet often underestimated, component of successful research and development. This guide provides a comprehensive technical framework for the strategic sourcing, qualification, and in-house verification of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one (CAS No: 140908-88-9). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple purchasing checklist to instill a methodology of rigorous scientific validation. It details protocols for supplier vetting, outlines step-by-step analytical procedures for identity and purity confirmation using NMR, HPLC, and MS, and presents workflows to ensure the quality and consistency of this key research compound.
Introduction to this compound
This compound is a substituted heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The specific substitutions on this molecule—a methyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 8-position—are designed to modulate its physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is often introduced to enhance metabolic stability, membrane permeability, and binding affinity.[2]
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of procurement. The compound exists in a tautomeric equilibrium between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms, with the keto form generally predominating in solid state and neutral solutions. It is crucial to use the correct CAS number for sourcing to avoid acquiring related isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 140908-88-9 | [3] |
| Molecular Formula | C₁₁H₈F₃NO | [3] |
| Molecular Weight | 227.18 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | [3][4] |
| Purity (Typical) | ≥95% | |
Significance in Research
This compound is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules for drug discovery and materials science.[5] The quinolinone core is a key pharmacophore, and derivatives are investigated for various therapeutic areas. The strategic placement of the methyl and trifluoromethyl groups provides researchers with a specific starting point for library synthesis and structure-activity relationship (SAR) studies.
Strategic Sourcing and Supplier Qualification
Sourcing a research chemical is not merely a transaction but the first step of an experiment. The quality of the starting material dictates the reliability and reproducibility of all subsequent results. A multi-faceted approach to supplier evaluation is mandatory.
Identifying Potential Suppliers
A search of chemical supplier databases using the CAS number (140908-88-9) will yield several potential vendors.[3][4] It is important to differentiate between manufacturers, large-scale distributors, and smaller specialty chemical suppliers. For research quantities, specialty suppliers are common, but it is essential to inquire about their quality control processes.
The Certificate of Analysis (CoA): A Critical Examination
A supplier's Certificate of Analysis (CoA) is the primary data package for a specific batch. Do not accept a generic technical data sheet. A proper CoA must include:
-
Batch-specific data: The results should not be from a "typical" or "representative" batch.
-
Analytical methods used: It should state how purity was determined (e.g., HPLC, GC) and how identity was confirmed (e.g., ¹H NMR, MS).
-
Clear results: Purity should be stated numerically (e.g., "97.5% by HPLC"), and spectral data should be consistent with the claimed structure.
Key Questions for Supplier Vetting
Beyond the CoA, a dialogue with the supplier's technical support can reveal much about their quality standards.
Table 2: Supplier Qualification Checklist
| Question Category | Key Questions to Ask | Rationale |
|---|---|---|
| Analytical Capability | "Can you provide the raw ¹H NMR and HPLC data for the specific batch I will receive?" | Verifies that they perform the analysis in-house and allows for independent interpretation. |
| Synthesis Knowledge | "What is the general synthetic route used? What are the likely impurities?" | Understanding the synthesis (e.g., a Gould-Jacobs type reaction) helps predict potential contaminants, such as starting materials or side-products.[1] |
| Consistency | "Do you have historical batch data to demonstrate consistency?" | Assesses the robustness of their manufacturing process. |
| Transparency | "Is this product synthesized in-house or is it re-packaged?" | Determines if you are dealing with the original manufacturer or a distributor, which can impact traceability. |
Sourcing and Procurement Workflow
The following workflow illustrates a systematic approach to procuring high-quality reagents.
Caption: A logical workflow for sourcing and procuring specialized research chemicals.
In-House Quality Control and Verification
Trust, but verify. Independent analytical verification of the received material is a non-negotiable step to ensure research integrity. The goal is to confirm both the identity and purity of the compound before its use in any experiment.
The Necessity of Independent Verification
A supplier's CoA may contain errors, or the material may have degraded during transit or storage. In-house verification provides a definitive baseline for your specific batch, safeguarding against the costly and time-consuming process of troubleshooting experiments with a faulty reagent.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming molecular structure.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis & Expected Features:
-
Aromatic Region (δ 7.0-8.5 ppm): Expect complex signals corresponding to the protons on the quinolinone ring system.
-
Methyl Group (δ ~2.5 ppm): A sharp singlet integrating to 3 protons.
-
NH Proton (Variable): A broad singlet, often downfield, which may exchange with D₂O.
-
Causality: The electron-withdrawing nature of the trifluoromethyl group will cause downfield shifts for nearby protons. The spectral pattern of quinolinone derivatives is well-documented and can be used for comparison.[6][7]
-
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of non-volatile organic compounds. A reverse-phase method is most appropriate for this molecule.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.
-
Chromatographic Separation: Inject the sample onto the HPLC system using the parameters outlined in Table 3.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically acceptable for most research applications.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for the hydrophobic quinolinone core.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidification improves peak shape for nitrogen-containing heterocycles.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 10-15 min | A gradient is essential to elute the main compound while also resolving any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm or ~280 nm | The aromatic system of the quinolinone will have strong UV absorbance. |
Protocol 3: Molecular Weight Verification via Mass Spectrometry (MS)
Mass spectrometry confirms that the compound has the correct molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₁H₈F₃NO, the expected exact mass is 227.06. The observed m/z should be approximately 228.06. The fragmentation pattern of trifluoromethylated heterocycles can also provide structural confirmation.[10][11]
Integrated In-House QC Workflow
This workflow ensures a comprehensive and efficient validation of the incoming material.
Caption: An integrated workflow for the in-house quality control of research chemicals.
Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and to maintain the integrity of the compound.
Hazard Assessment
While a specific safety data sheet (SDS) for this exact compound may be sparse, data from structurally similar quinolinones and trifluoromethylated anilines suggest potential hazards.[12][13]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[14]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]
Long-Term Storage Conditions
To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16] Storage at 2-8°C is often recommended.[14]
Conclusion
The successful procurement of this compound is a process grounded in scientific diligence. It requires researchers to adopt a proactive role, moving from passive consumers to active validators of chemical quality. By implementing a robust framework of supplier qualification, critically evaluating documentation, and performing rigorous in-house analytical verification, scientists can ensure the integrity of their starting materials. This foundational step is indispensable for generating reproducible data, accelerating research progress, and upholding the standards of scientific excellence.
References
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
-
Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link]
-
Ahmad, V. U., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. Available at: [Link]
- Claret, P. A., & Osborne, A. G. (1974). NMR spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 30(2), 423-427.
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Available at: [Link]
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Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(8), 1035. Available at: [Link]
-
UNCW Institutional Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
Chemcasts. Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Available at: [Link]
-
ResearchGate. (2004). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]
-
Angene Chemical. (2023). Safety Data Sheet for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]
-
ACS Publications. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Available at: [Link]
-
TSI Journals. (2015). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]
-
Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
J&K Scientific. 4-Hydroxy-8-(trifluoromethyl)quinoline | 23779-96-6. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Therapeutic Potential of Quinolin-4-one Scaffolds
The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This heterocyclic system is a versatile platform for drug discovery, with derivatives exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group, as seen in 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making it a compound of considerable interest for therapeutic development.
This guide provides a comprehensive suite of detailed in vitro assay protocols to enable researchers to thoroughly characterize the biological activity and safety profile of this compound and its analogs. The protocols are designed to be robust and reproducible, providing a solid foundation for preclinical drug development.
I. Preliminary Cytotoxicity Assessment: The Foundation of In Vitro Profiling
A fundamental initial step in the characterization of any novel compound is the assessment of its cytotoxic potential. This data is crucial for determining the appropriate concentration range for subsequent, more specific assays and for identifying potential liabilities early in the drug discovery process. The MTT assay is a widely used, reliable, and straightforward colorimetric method for evaluating cell viability.[3][4]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
B. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
C. Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.08 | 6.4 |
II. Mechanistic Insights: Kinase Inhibition Assays
Many quinolin-4-one derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer, making it a prime target for therapeutic intervention.[1]
A. Rationale for PI3K/mTOR Inhibition Screening
Given the structural similarities of this compound to known kinase inhibitors, evaluating its effect on the PI3K/mTOR pathway is a logical next step. In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase.
B. Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay.
C. Detailed Protocol: PI3K and mTOR Kinase Assays
Materials:
-
Recombinant human PI3K (e.g., p110α/p85α) and mTOR enzymes
-
Kinase-specific substrates (e.g., PIP₂ for PI3K, inactive S6K for mTOR)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure (Example using a luminescence-based assay):
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare solutions of the kinase and its specific substrate in kinase buffer.
-
-
Assay Setup:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a mixture containing ATP and the substrate.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a second detection reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Kinase Target | IC₅₀ (µM) |
| PI3Kα | To be determined |
| mTOR | To be determined |
III. Elucidating Cellular Mechanisms: NF-κB Reporter Assay
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Investigating the effect of this compound on NF-κB activation can provide valuable insights into its mechanism of action.
A. Principle of the NF-κB Reporter Assay
This cell-based assay utilizes a reporter gene, typically luciferase, under the control of NF-κB response elements.[5][6] When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus and drives the expression of the luciferase reporter gene.[6] The resulting luminescence can be quantified as a measure of NF-κB transcriptional activity.[6]
B. Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter assay.
C. Detailed Protocol: NF-κB Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.
IV. Early Safety Assessment: hERG Channel Inhibition and Metabolic Stability
Early assessment of potential safety liabilities is critical to de-risk a drug discovery program. Two key areas of concern are cardiotoxicity, often mediated by inhibition of the hERG potassium channel, and metabolic instability.
A. hERG Channel Assay for Cardiotoxicity Risk
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the cardiac action potential, increasing the risk of life-threatening arrhythmias.[7] Therefore, evaluating the effect of this compound on the hERG channel is a crucial safety assessment.
Protocol: Automated Patch Clamp hERG Assay This assay is typically performed using automated patch-clamp systems with cells stably expressing the hERG channel (e.g., HEK293-hERG). The protocol involves applying a specific voltage protocol to elicit hERG currents and measuring the inhibition of these currents at various concentrations of the test compound.[7] The data is used to generate an IC₅₀ value for hERG inhibition.
B. In Vitro Metabolic Stability Assay
Understanding the metabolic fate of a compound is essential for predicting its pharmacokinetic properties and potential for drug-drug interactions. An in vitro metabolic stability assay using liver microsomes provides an initial assessment of how quickly a compound is metabolized.
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, potential mechanisms of action through kinase and signaling pathway modulation, and key safety liabilities, researchers can build a comprehensive profile of this promising compound. The data generated from these assays will be instrumental in guiding further lead optimization, in vivo efficacy studies, and the overall progression of this compound through the drug discovery pipeline.
References
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
-
Bio-protocol. (2019). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
- He, K., et al. (2016). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Oncotarget, 7(28), 44398–44410.
- Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(4), 288–297.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
Sources
- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Strategic Guide to the In Vivo Experimental Design for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
I. Introduction: Unlocking the Therapeutic Potential of a Novel Quinolin-4-one Derivative
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, incorporates a trifluoromethyl group, a substitution known to enhance metabolic stability and cell membrane permeability, making it a compelling candidate for therapeutic development.[3]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in vivo experimental plan for this novel chemical entity. The following protocols are designed not as rigid mandates, but as a logical, phased framework for elucidating the compound's pharmacokinetic profile, safety, and potential efficacy. Our approach emphasizes a self-validating system of experimentation, where data from each phase informs the design of the next, ensuring a resource-efficient and scientifically sound investigation. All protocols are framed with the highest standards of animal welfare in mind, adhering to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[4][5][6][7][8]
II. Strategic Overview: A Phased Approach to In Vivo Characterization
A successful preclinical in vivo program for a novel compound must be approached systematically.[9][10][11][12] Rushing into complex efficacy models without foundational knowledge of how the compound behaves in a living system can lead to wasted resources and inconclusive data.[10] We propose a three-phase workflow.
Caption: Phased workflow for in vivo evaluation of a novel compound.
III. Phase 1 Protocols: Foundational Pharmacokinetic and Safety Studies
A. Pharmacokinetic (PK) Profiling in Rodents
Causality: Before assessing what a drug does to the body (pharmacodynamics), we must first understand what the body does to the drug (pharmacokinetics).[13] A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[14][15] This data is critical for selecting an appropriate dosing route and schedule for subsequent efficacy and toxicology studies.[13][16]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Species: Male Swiss Albino mice (or other standard strain).[17]
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Group Size: n=3-4 animals per time point per route.
-
-
Compound Formulation:
-
Prepare a homogenous and stable formulation. A common starting point for quinoline derivatives is a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
The final formulation must be validated for concentration and stability.
-
-
Dosing:
-
Intravenous (IV) Administration:
-
Dose: 1-2 mg/kg (a low dose to assess clearance without saturating metabolic pathways).
-
Route: Tail vein injection.
-
Volume: Typically 5-10 mL/kg.
-
-
Oral (PO) Gavage Administration:
-
Dose: 10 mg/kg (a higher dose to account for potential poor absorption).
-
Route: Oral gavage.
-
Volume: Typically 10 mL/kg.
-
-
-
Sample Collection:
-
Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Serial Bleeding Protocol: To reduce animal usage and inter-animal variability, collect serial samples from the same mouse where possible (e.g., via submandibular vein).[14]
-
Time Points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma samples.[18]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[15]
-
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest concentration of the compound observed in the plasma. | Indicates the rate and extent of absorption. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Provides information on the speed of absorption. |
| Area Under the Curve | AUC | The total exposure to the compound over time. | A measure of the overall bioavailability and clearance. |
| Half-life | t½ | The time required for the plasma concentration to decrease by half. | Determines the dosing interval required to maintain therapeutic levels.[18] |
| Clearance | CL | The volume of plasma cleared of the compound per unit time. | Indicates the efficiency of elimination processes. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of tissue distribution. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. | Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Crucial for determining oral dose efficacy. |
B. Dose-Range Finding (DRF) and Acute Toxicology
Causality: A dose-range finding study is performed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[19] This is a critical step for designing safety margins and selecting dose levels for efficacy studies.[20][21] It provides preliminary information on potential target organs of toxicity.[22]
Protocol: Acute Single-Dose Escalation Study in Mice
-
Animal Model:
-
Species: Male and female mice (to assess for sex-specific differences).
-
Age/Weight: 6-8 weeks old.
-
Group Size: n=3-5 animals per sex per dose group.
-
-
Dosing:
-
Route: The intended therapeutic route (e.g., oral gavage), based on PK data.
-
Dose Levels: A wide range of escalating doses. A modified Fibonacci sequence is often used (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Mortality/Morbidity: Observe animals at least twice daily for 7-14 days.
-
Clinical Signs: Record observations for signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter.
-
Body Weight: Measure body weight just before dosing and daily for the duration of the study. A sustained body weight loss of >15-20% is often considered a humane endpoint.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible abnormalities in organs and tissues.[12]
-
-
Data Analysis:
-
Determine the MTD based on clinical observations and body weight changes.
-
Identify any dose-limiting toxicities.
-
IV. Phase 2 Protocol: Pharmacodynamic and Efficacy Modeling
Causality: Once a safe and tolerable dosing range is established and the PK profile is understood, the next logical step is to assess the compound's biological effect on a target or disease pathway.[23] The choice of the animal model is paramount and should be driven by in vitro data that suggests a mechanism of action (e.g., inhibition of a specific kinase, cytotoxicity against a cancer cell line).[11][24] Given the prevalence of quinoline derivatives in oncology, we will use a human tumor xenograft model as a detailed example.[17]
Caption: Workflow for a xenograft efficacy study.
Protocol: Human Tumor Xenograft Efficacy Study
-
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or Nude).
-
Age/Weight: 6-8 weeks old.
-
Group Size: n=8-10 animals per group to ensure statistical power.
-
-
Tumor Implantation:
-
Select a human cancer cell line where the compound has shown potent activity in vitro (e.g., A549 lung cancer, U87 glioblastoma).
-
Inject approximately 1-5 million cells subcutaneously into the flank of each mouse.
-
-
Study Initiation and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups to ensure a similar average tumor volume across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Compound at Dose 1 (e.g., 10 mg/kg)
-
Group 3: Compound at Dose 2 (e.g., 30 mg/kg)
-
Group 4: Positive Control (a standard-of-care chemotherapy, if applicable)
-
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle according to the schedule determined from PK data (e.g., once daily, PO).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate %TGI at the end of the study.
-
Secondary Endpoints:
-
Body weight changes (as a measure of tolerability).
-
Pharmacodynamic (PD) biomarkers: At the end of the study, collect tumors and plasma to measure target engagement or downstream pathway modulation (e.g., via Western blot, IHC, or ELISA).
-
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.
-
V. Ethical Considerations and Data Reporting
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at every stage. Transparent and comprehensive reporting is crucial for the reproducibility of scientific findings.[6] Researchers are strongly encouraged to use the ARRIVE 2.0 checklist to guide manuscript preparation.[5][6][7]
VI. References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa Office of the Vice President for Research. Retrieved January 14, 2026.
-
ARRIVE Guidelines. (n.d.). Home. Retrieved January 14, 2026.
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology.
-
Wikipedia. (2023). ARRIVE guidelines.
-
Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET.
-
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved January 14, 2026.
-
Wang, L., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol.
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
-
Tse, W. T., et al. (2016). General Principles of Preclinical Study Design. Methods in Molecular Biology.
-
Fiveable. (n.d.). In vivo testing methods. Toxicology Class Notes. Retrieved January 14, 2026.
-
Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved January 14, 2026.
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.
-
InterBioTox. (n.d.). In vivo Toxicology. Retrieved January 14, 2026.
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved January 14, 2026.
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved January 14, 2026.
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 14, 2026.
-
Fretland, J., & B.A., D. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology.
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
-
IT Medical Team. (2024). Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. International Journal of Drug Development and Research.
-
Pharmidex. (n.d.). In Vivo Pharmacokinetics. Retrieved January 14, 2026.
-
Labcorp. (n.d.). In vivo pharmacokinetics (PK). Retrieved January 14, 2026.
-
National Center for Biotechnology Information. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
-
Liu, C., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][20]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Optimising in vivo pharmacology studies–Practical PKPD considerations. Retrieved January 14, 2026.
-
Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
-
Wikipedia. (2023). In vitro.
-
Al-Ostath, S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
-
Pinto, A. R., et al. (2026). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. Life.
-
Li, X., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules.
-
Wardell, S. M., et al. (2011). (R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online.
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
-
Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved January 14, 2026.
-
Funabiki, K., et al. (2003). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Structure Reports Online.
-
ResearchGate. (2025). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
-
Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
-
Thiruvalluvar, A., et al. (2008). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl-morpholin-4-yl-methanone. Acta Crystallographica Section E: Structure Reports Online.
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Application Notes and Protocols for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[1] This document provides a detailed technical guide for the application of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one , a novel quinolinone derivative, as a putative kinase inhibitor.
While direct, comprehensive kinome screening data for this compound is not yet publicly available, extensive research on structurally analogous compounds provides a strong rationale for its mechanism of action. Specifically, the remarkable potency and selectivity of compounds like Torin1, which features a quinoline core, for the mammalian Target of Rapamycin (mTOR) kinase suggests a probable inhibitory action of this compound against the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common driver of tumorigenesis.[3][4]
These application notes are therefore structured around the hypothesis that this compound functions as an mTOR inhibitor. The provided protocols are designed to enable researchers to rigorously test this hypothesis and further characterize the compound's biological activity.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₃NO | [7] |
| Molecular Weight | 227.18 g/mol | [7] |
| CAS Number | 140908-88-9 | [7] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | Inferred |
| Storage | Store at -20°C for long-term storage. Protect from light and moisture. | General laboratory practice |
Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Putative Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a pivotal pathway that integrates extracellular and intracellular signals to control cell growth, proliferation, and metabolism.[8][9][10] Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt.[8] Activated Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[11] mTORC1, a central regulator of cell growth, promotes protein synthesis by phosphorylating key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]
Based on the activity of structurally related quinoline-based inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor of mTOR, thereby blocking the phosphorylation of its downstream substrates and attenuating the pro-growth signals of the pathway.
Caption: Putative mechanism of action of this compound targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound. It is recommended to perform these experiments in a logical sequence, starting with in vitro assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.
Caption: A stepwise experimental workflow for the validation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Recombinant human mTOR kinase
-
Substrate peptide for mTOR (e.g., a fragment of S6K1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical concentration range to test would be from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of the microplate.
-
Add 10 µL of a solution containing the mTOR kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for mTOR to accurately determine the IC₅₀ value.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with the inhibitor suggests cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line with a known hyperactivated PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway. Inhibition of mTOR should lead to a decrease in the phosphorylation of its downstream targets, S6K and 4E-BP1.
Materials:
-
Cancer cell line (as in Protocol 2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status in treated cells to the vehicle control.
Expected Results and Interpretation
The following table summarizes the expected outcomes from the proposed experiments if this compound is indeed an mTOR inhibitor.
| Assay | Expected Outcome | Interpretation |
| In Vitro Kinase Assay | Dose-dependent inhibition of mTOR kinase activity with a low IC₅₀ value. | The compound directly inhibits the enzymatic activity of mTOR. |
| Cell Proliferation Assay | Dose-dependent decrease in cell viability/proliferation with a potent GI₅₀ value. | The compound has anti-proliferative effects on cancer cells, consistent with the inhibition of a key growth-promoting pathway. |
| Western Blot Analysis | Dose-dependent decrease in the phosphorylation of S6K (at Thr389) and 4E-BP1 (at Thr37/46) without affecting the total protein levels of S6K and 4E-BP1. | The compound inhibits the mTOR signaling pathway in a cellular context. |
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for researchers to investigate the potential of this compound as a kinase inhibitor, with a strong focus on the PI3K/Akt/mTOR pathway. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action, determine its potency and selectivity, and pave the way for its further development as a potential therapeutic agent. The flexible and detailed nature of these protocols allows for adaptation to specific research needs and contributes to the generation of robust and reproducible data in the field of kinase inhibitor discovery.
References
- [Link to a relevant review on the PI3K/Akt/mTOR p
- [Link to a research article on mTOR inhibitors]
- [Link to a methods paper on kinase assays]
- [Link to a protocol for western blotting]
- [Link to a review on quinoline deriv
- [Link to the original research article on Torin1, if available]
- [Link to a reputable source for cell culture techniques]
- [Link to a guide on d
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes and Protocols: Evaluating the Anticancer Activity of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one Using Cell-Based Assays
Abstract
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including promising anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anticancer potential of a specific quinolinone derivative, 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. We present a suite of validated, cell-based assays to systematically evaluate its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The protocols are designed to be robust and reproducible, providing a clear framework for generating a preliminary mechanistic profile of this compound.
Introduction: The Rationale for a Multi-Assay Approach
The initial screening of a potential anticancer agent requires more than just determining if it can kill cancer cells; it demands an understanding of how it exerts its effects.[3] A single assay provides only one dimension of a compound's bioactivity. Therefore, a multi-assay, parallel screening approach is crucial for building a comprehensive profile. This guide focuses on three foundational pillars of in vitro anticancer assessment:
-
Cytotoxicity: Does the compound reduce the viability of cancer cells? This is the first and most fundamental question. We will utilize the MTT assay, a gold-standard colorimetric method that measures the metabolic activity of cells as a proxy for viability.[4][5]
-
Apoptosis Induction: Does the compound kill cells via apoptosis, a controlled and desirable mechanism for anticancer drugs, or via necrosis, which can induce inflammation?[6] We will employ Annexin V and Propidium Iodide (PI) co-staining analyzed by flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
-
Cell Cycle Arrest: Does the compound halt cell proliferation by interfering with the cell division cycle?[10] Analysis of DNA content using Propidium Iodide (PI) staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
By integrating the data from these three assays, researchers can form a robust preliminary hypothesis about the mechanism of action of this compound, guiding future, more targeted investigations.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
2.1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][12] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[4][12]
2.2. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
2.3. Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
2.4. Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
|---|---|---|---|
| A549 (Lung) | This compound | 48h | 15.2 |
| HeLa (Cervical) | This compound | 48h | 21.7 |
| MCF-7 (Breast) | this compound | 48h | 18.5 |
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
3.1. Principle
This flow cytometry-based assay differentiates between different stages of cell death.[7]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[3] It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.[3]
Co-staining allows for the separation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive.
3.2. Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
3.3. Detailed Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (commercially available).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. At least 10,000 events should be recorded per sample.[7]
3.4. Data Analysis and Presentation
The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on unstained and single-stained controls to quantify the percentage of cells in each of the four populations.
Table 2: Representative Apoptosis Data
| Treatment | Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 95.1% | 2.5% | 2.1% |
| Test Compound | 15 µM (IC₅₀) | 45.3% | 35.8% | 18.2% |
| Test Compound | 30 µM (2x IC₅₀) | 15.7% | 48.9% | 34.5% |
Protocol 3: Cell Cycle Analysis by PI Staining
4.1. Principle
This method quantifies the DNA content within a cell population to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13]
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have doubled their DNA content (4n) in preparation for mitosis.
Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that only DNA is stained.[11][14]
4.2. Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
4.3. Detailed Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations for 24 hours.
-
Harvesting: Harvest and wash cells once with PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[13][14]
-
Incubation: Fix the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in ethanol at -20°C for several weeks.[11]
-
Rehydration and Staining: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol. Wash the pellet once with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry. Ensure the data for PI fluorescence is collected on a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets and aggregates.[14]
4.4. Data Analysis and Presentation
The data is visualized as a histogram of cell count versus DNA content (PI fluorescence). Software models are used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Representative Cell Cycle Distribution Data
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 55.4% | 30.1% | 14.5% |
| Test Compound | 15 µM (IC₅₀) | 35.2% | 20.5% | 44.3% |
| Test Compound | 30 µM (2x IC₅₀) | 20.8% | 15.1% | 64.1% |
Integrated Interpretation and Hypothetical Signaling Pathway
The data presented in the representative tables suggests a cohesive mechanism of action. The compound exhibits cytotoxicity (Table 1), which is likely mediated by the induction of apoptosis (Table 2). The cell cycle analysis (Table 3) reveals a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. This G2/M arrest is a common trigger for apoptosis if the cell cannot repair DNA damage or resolve mitotic spindle issues. Quinazolinone derivatives have been shown to induce G2/M arrest and trigger apoptosis.[10]
This integrated evidence points to a potential mechanism where this compound disrupts the G2/M transition, leading to prolonged arrest and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for the compound.
References
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
Apoptosis Assays by Flow Cytometry. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Measurement and Characterization of Apoptosis by Flow Cytometry. (2016). Current Protocols in Cytometry. Retrieved from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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MTT assay. (n.d.). Wikipedia. Retrieved from [Link]
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Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]
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Brown, K. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Retrieved from [Link]
-
Cai, J., et al. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. (2020). ChemMedChem. Retrieved from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). Molecules. Retrieved from [Link]
-
8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem. Retrieved from [Link]
-
Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). National Institutes of Health. Retrieved from [Link]
-
A kryptoracemic salt: 2-{methyl}piperidin-1-ium (+)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate. (2016). Acta Crystallographica Section E. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
(R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate. (2011). Acta Crystallographica Section E. Retrieved from [Link]
-
5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. (2008). Acta Crystallographica Section E. Retrieved from [Link]
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Application Notes & Protocols: Antimicrobial Screening of 2-Methyl-8-(Trifluoromethyl)-1H-quinolin-4-one Derivatives
Authored by: A Senior Application Scientist
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinolone scaffolds have historically been a rich source of potent antibacterial drugs, with fluoroquinolones being a prominent class. The introduction of a trifluoromethyl group into heterocyclic structures can significantly enhance their metabolic stability and lipophilicity, often leading to improved biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific class of these compounds: 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one derivatives.
The core hypothesis underlying this work is that the unique electronic properties of the trifluoromethyl group at the 8-position of the quinolinone core, combined with the methyl group at the 2-position, will confer potent antimicrobial activity against a panel of clinically relevant pathogens. This guide will not only detail the "how" but also the "why" behind each step, ensuring a robust and reproducible screening cascade.
I. Rationale and Experimental Design
The primary objective of this screening protocol is to determine the antimicrobial spectrum and potency of novel this compound derivatives. A multi-tiered approach is recommended, starting with a primary qualitative screen to identify active compounds, followed by quantitative assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Logical Workflow for Antimicrobial Screening
Figure 1: A tiered workflow for the comprehensive antimicrobial screening of novel quinolinone derivatives.
II. Materials and Reagents
This section provides a general list of materials. Specific quantities and concentrations are detailed in the protocols.
-
Test Compounds: Synthesized this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Aspergillus niger (ATCC 16404)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.
-
-
Reagents:
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
-
Consumables:
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile pipette tips
-
Sterile swabs
-
Cork borer (6 mm diameter)
-
III. Experimental Protocols
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a preliminary, qualitative assessment of the antimicrobial activity. The principle lies in the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism. A zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
-
Seeding of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA or SDA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Loading:
-
Using a sterile 6 mm cork borer, punch equidistant wells in the seeded agar plate.
-
Prepare a stock solution of each test derivative in DMSO (e.g., 1 mg/mL).
-
Carefully add a defined volume (e.g., 50 µL) of each compound solution into a separate well.
-
Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Trustworthiness Check: The inclusion of both positive and negative controls is crucial. The negative control (DMSO) should show no zone of inhibition, ensuring the solvent is not contributing to the observed activity. The positive control should produce a clear, measurable zone, validating the susceptibility of the test organism.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 50 µL of the appropriate sterile broth (MHB for bacteria, SDB for fungi) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension as described in Protocol 1, step 1.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).
-
For a more objective reading, 20 µL of a resazurin solution (0.015% w/v) can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates cell viability. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Step-by-Step Procedure:
-
Sub-culturing from MIC Plate:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, compound-free agar plate (MHA or SDA).
-
-
Incubation:
-
Incubate the plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum count.
-
IV. Data Presentation and Interpretation
Data should be systematically recorded and presented for clear interpretation and comparison.
Table 1: Primary Screening Results (Agar Well Diffusion)
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | Positive Control (mm) |
| Derivative 1 | 18 | 12 | 0 | 25 (Ciprofloxacin) |
| Derivative 2 | 22 | 15 | 14 | 20 (Fluconazole) |
| ... | ... | ... | ... | ... |
| DMSO | 0 | 0 | 0 | - |
Table 2: Quantitative Antimicrobial Activity (MIC/MBC in µg/mL)
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 2 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 2 | E. coli | 16 | >64 | >4 | Bacteriostatic |
| Derivative 2 | C. albicans | 32 | 64 | 2 | Fungicidal |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | Bactericidal |
Interpretation: The MBC/MIC ratio is a critical parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, while a ratio > 4 suggests bacteriostatic or fungistatic activity.
V. Mechanistic Insights and Authoritative Grounding
Quinolones traditionally exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The trifluoromethyl group at the 8-position is hypothesized to enhance the binding affinity of the quinolinone scaffold to the enzyme-DNA complex through favorable hydrophobic and electronic interactions.
Potential Mechanism of Action
Figure 2: Hypothesized mechanism of action for quinolinone derivatives targeting bacterial DNA gyrase/topoisomerase IV.
This proposed mechanism can be further investigated using specific assays, such as a DNA gyrase supercoiling inhibition assay. Understanding the precise mechanism is paramount for lead optimization and mitigating potential resistance development.
VI. Conclusion and Future Directions
This guide provides a comprehensive and robust framework for the initial antimicrobial screening of this compound derivatives. By following these detailed protocols, researchers can generate reliable and reproducible data to identify promising lead compounds. Future work should focus on elucidating the precise mechanism of action, evaluating the cytotoxicity against mammalian cell lines to determine the therapeutic index, and performing structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity.
References
Application Notes and Protocols for the Development of 2-Methyl-8-(Trifluoromethyl)-1H-quinolin-4-one Derivatives in Drug Discovery
Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[1] The versatility of this heterocyclic system, which allows for functionalization at multiple positions, has made it an attractive starting point for drug discovery campaigns.[1] The specific scaffold, 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, combines the quinolin-4-one core with two key substituents: a methyl group at the 2-position and a trifluoromethyl group at the 8-position. The trifluoromethyl group is of particular interest as it can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] This document provides a comprehensive guide for the rational design, synthesis, and evaluation of novel derivatives based on this promising scaffold.
PART 1: Strategic Design of Novel Derivatives
A successful lead optimization campaign hinges on a rational approach to analog design, guided by an understanding of structure-activity relationships (SAR).[3][4] For the this compound core, modifications will be strategically focused on positions that are synthetically accessible and have been shown to influence biological activity in related quinoline derivatives.[1][5]
Rationale for Structural Modifications
Our design strategy will focus on three primary vectors of modification around the core scaffold: the N1-position, the C3-position, and the aromatic ring (positions 5, 6, and 7).
-
N1-Position Alkylation and Arylation: Substitution at the nitrogen atom is crucial for the biological potency of many quinolin-4-ones.[1] We will explore the introduction of various alkyl and aryl groups to probe the steric and electronic requirements for optimal activity. For instance, the introduction of a cyclopropyl group at N1 has been shown to increase anticancer activity in some quinolinone series.[1]
-
C3-Position Functionalization: The C3-position offers a handle for introducing a variety of functional groups that can interact with target proteins. We will explore the introduction of small amides, esters, and carboxylic acids.
-
Aromatic Ring Substitution: Modifications at positions 5, 6, and 7 of the quinoline ring can modulate the electronic properties and solubility of the compounds.[5] We will introduce a range of electron-donating and electron-withdrawing groups to explore their impact on biological activity.
Proposed Chemical Space for Exploration
The following table outlines a focused library of derivatives to be synthesized, based on the rationale described above.
| Core Scaffold | R1 (N1-Position) | R2 (C3-Position) | R3 (C5, C6, or C7-Position) |
| This compound | -H | -H | -H (Parent) |
| -CH3 | -H | -H | |
| -CH2CH3 | -H | -H | |
| -Cyclopropyl | -H | -H | |
| -Benzyl | -H | -H | |
| -H | -CONH2 | -H | |
| -H | -COOCH3 | -H | |
| -H | -H | 6-Cl | |
| -H | -H | 7-OCH3 | |
| -CH3 | -CONH2 | 6-Cl |
Table 1: Proposed library of this compound derivatives for initial SAR studies.
PART 2: Synthetic Protocols
The synthesis of the target quinolin-4-one core will be achieved via the Gould-Jacobs reaction, a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[6][7][8]
General Synthesis of the this compound Core
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7]
Protocol 1: Synthesis of this compound
-
Step 1: Condensation. In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0-1.2 eq).[9] Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Step 2: Cyclization. Add polyphosphoric acid to the reaction mixture and heat to 150 °C for 3 hours.[9]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 4: Characterization. The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[10]
Synthesis of N1-Substituted Derivatives
Alkylation at the N1-position can be achieved by treating the parent quinolin-4-one with a suitable alkyl halide in the presence of a base.
Protocol 2: N1-Alkylation
-
Step 1: Deprotonation. To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Step 2: Alkylation. After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.
PART 3: In Vitro Biological Evaluation
A critical component of drug discovery is the biological evaluation of newly synthesized compounds.[11] A panel of in vitro assays will be employed to determine the cytotoxicity and potential therapeutic activity of the synthesized derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol 3: MTT Cytotoxicity Assay
-
Step 1: Cell Seeding. Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the synthesized quinolinone derivatives (typically from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Step 3: MTT Addition. Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[14][15]
-
Step 4: Solubilization. Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well and incubate for 4 hours.[14]
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay
Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, we will screen our compounds against a panel of relevant kinases.[16] A luminescence-based kinase assay that measures ADP production is a common and robust method.[17]
Protocol 4: Luminescence-Based Kinase Assay
-
Step 1: Compound Preparation. Prepare serial dilutions of the test compounds in DMSO.
-
Step 2: Kinase Reaction. In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.[17] Add the test compounds and incubate for 10 minutes at room temperature. Initiate the reaction by adding the substrate/ATP mixture and incubate for 60 minutes at 30°C.[17]
-
Step 3: ADP Detection. Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Step 4: Data Acquisition and Analysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[17]
PART 4: In Silico ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to reduce late-stage drug failures.[18][19] In silico models provide a rapid and cost-effective way to predict these properties.[20][21][22]
Computational Methodology
We will utilize established computational tools and web servers to predict the ADME/Tox profiles of our synthesized derivatives.
Protocol 5: In Silico ADME/Tox Prediction
-
Step 1: Structure Preparation. Generate 2D structures of the synthesized compounds and convert them to a suitable format (e.g., SMILES).
-
Step 2: Prediction of Physicochemical Properties. Use software or web servers (e.g., SwissADME) to calculate key physicochemical properties such as molecular weight, logP, and aqueous solubility.[19][23]
-
Step 3: Prediction of Pharmacokinetic Properties. Employ computational models (e.g., pkCSM) to predict properties like human intestinal absorption, Caco-2 permeability, and blood-brain barrier penetration.[19][23]
-
Step 4: Toxicity Prediction. Assess potential toxicity risks, such as mutagenicity (AMES test prediction) and cardiotoxicity (hERG inhibition).
PART 5: Data Interpretation and Lead Optimization
The data generated from the synthetic, biological, and in silico studies will be integrated to guide the next round of lead optimization.[3][4][24][25]
Structure-Activity Relationship (SAR) Analysis
The biological activity data will be analyzed in conjunction with the structural modifications to establish clear SAR.[3] For example, we will determine which substituents at the N1, C3, and aromatic ring positions lead to increased potency and selectivity.
Iterative Design and Synthesis
Based on the initial SAR, a second generation of more focused and potent analogs will be designed and synthesized.[4][24] This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.[4]
Visualizations
A generalized workflow for the development of this compound derivatives.
References
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Gould–Jacobs reaction - Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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What is in silico drug discovery? - Patsnap Synapse. [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. [Link]
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In silico models in drug development: where we are - PubMed. [Link]
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Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
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In Silico Methods for Drug Design and Discovery | Frontiers Research Topic. [Link]
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A Guide to In Silico Drug Design - PMC - PubMed Central. [Link]
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What are the methods of lead optimization in drug discovery? - Patsnap Synapse. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives - ResearchGate. [Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. [Link]
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Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. [Link]
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4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. [Link]
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Structural simplification: an efficient strategy in lead optimization - PMC - PubMed Central. [Link]
-
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective - Clinical Tree. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. [Link]
-
Can anyone suggest a protocol for a kinase assay? - ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview - YouTube. [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Services for Biologics research - Admescope. [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH. [Link]
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Application Notes and Protocols for the Quantification of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one in Biological Samples
Introduction
2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone class.[1][2] The quinolin-4-one scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including antibacterial, antiviral, and anticancer agents.[1] The trifluoromethyl group at the 8-position and the methyl group at the 2-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[3] Accurate quantification of this compound in biological matrices is therefore crucial for preclinical and clinical drug development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
This document provides detailed application notes and protocols for the quantification of this compound in common biological samples such as plasma, urine, and tissue homogenates. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established bioanalytical principles and are designed to deliver accurate, precise, and reliable results in line with regulatory expectations.[4][5][6][7][8]
Overview of Analytical Methodologies
The choice of an analytical method for quantifying a small molecule like this compound in a biological matrix depends on several factors, including the required sensitivity, the complexity of the matrix, and the available instrumentation.[9][10] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely available technique suitable for analyzing samples with relatively high concentrations of the analyte.[11][12][13][14] However, for applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies where drug concentrations can be very low, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][15][16][17]
This guide will detail protocols for both HPLC-UV and LC-MS/MS, providing a comprehensive resource for various research needs. A critical aspect of any bioanalytical method is the sample preparation, which aims to isolate the analyte from interfering matrix components.[18] We will explore two common and effective sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[19][20][21][22]
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical performance characteristics that should be aimed for during method validation for both HPLC-UV and LC-MS/MS analyses of this compound. These values are based on regulatory guidance and common industry practices.[5][7]
Table 1: Typical HPLC-UV Method Validation Parameters [12][13]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
Table 2: Typical LC-MS/MS Method Validation Parameters [16][23]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.998 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 85% - 115% (at LLOQ: 80% - 120%) | The closeness of the measured value to the true value, with a wider acceptance range for complex matrices. |
| Precision (%RSD) | < 15% (at LLOQ: < 20%) | The degree of agreement among individual test results. |
| Limit of Detection (LOD) | pg/mL to low ng/mL range | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range | The lowest concentration that can be reliably quantified. |
| Matrix Effect | 85% - 115% | The effect of co-eluting matrix components on the ionization of the analyte. |
| Recovery | Consistent and reproducible | The efficiency of the extraction process. |
Experimental Workflows and Logical Relationships
The general workflow for the analytical quantification of this compound involves several key stages, from sample collection to data analysis. The relationship between these stages is crucial for ensuring the integrity of the final results.
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Protocol 2: Quantification by LC-MS/MS using Solid-Phase Extraction (SPE)
This protocol is designed for high-sensitivity quantification of this compound in biological matrices like plasma, urine, or tissue homogenates, which is essential for pharmacokinetic studies.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆- or ¹⁵N-labeled analyte (preferred for LC-MS/MS to minimize matrix effects) [10]* LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Biological matrix of interest
Instrumentation
-
LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)
-
UPLC/HPLC system
-
C18 or other suitable UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.
-
Prepare working solutions for the calibration curve and QC samples by serial dilution in the appropriate solvent.
-
-
Sample Preparation (Solid-Phase Extraction): [21][24][25] * Pre-treatment: For plasma, dilute 100 µL with 200 µL of 4% phosphoric acid in water. For urine, a dilution with water may be sufficient. [26][27]For tissue homogenates, protein precipitation with acetonitrile may be necessary prior to SPE. [19] * SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS. This involves direct infusion of the individual compounds into the mass spectrometer to determine the optimal collision energy and other MS parameters.
-
Example MRM Transitions:
-
Analyte: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2
-
SIL-IS: [M+H]⁺ → corresponding fragment ion 1, [M+H]⁺ → corresponding fragment ion 2
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and SIL-IS MRM transitions.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve and determine the concentrations of the analyte in unknown samples as described in the HPLC-UV protocol.
-
Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up.
Method Validation
A comprehensive validation of the chosen analytical method is imperative to ensure its reliability for the intended application. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [4][5][7][8]The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high QC samples).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect (for LC-MS/MS): The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantification of this compound in various biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for demanding applications like pharmacokinetics. Adherence to the principles of method validation is crucial for generating high-quality, reliable data that can confidently support drug development programs.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration. (2018).
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- U.S. Department of Health and Human Services.
- Creative Proteomics. (n.d.).
- Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of analytical toxicology, 16(4), 264–269.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Muhandiramge, R., & Quirino, J. P. (2021). Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine. Bioanalysis, 13(7), 533–536.
- Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
- Biotage. (n.d.).
- BenchChem. (2025).
- (PDF) RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
- Dehhaghi, M., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903–1917.
- (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
- (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Journal of Analytical Methods in Chemistry.
- Affinisep. (n.d.). Solid Phase Extraction.
- (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Thermo Fisher Scientific. (n.d.). SPE Method Development.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- ChemShuttle. (n.d.). 2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one.
- (2025). High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. Farmacia.
- Journal of Food and Drug Analysis. (n.d.).
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- BioProcess International. (n.d.). Analytical Methods for Biologics.
- National Institutes of Health. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
- Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- ChemicalBook. (n.d.). 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6.
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Application Notes and Protocols for Investigating the Mechanism of Action of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Novel Quinolinone Derivative
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively explored for their potential as antibacterial, antiviral, and notably, anticancer agents.[1][2][3] The therapeutic effects of quinolinones in oncology are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR cascade.[4][5]
This document provides a comprehensive guide for researchers investigating the mechanism of action (MoA) of a specific novel derivative, 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one . While this particular compound is not extensively characterized in publicly available literature, its structural features, including the quinolinone core and the trifluoromethyl group known to enhance metabolic stability and cell permeability, suggest a strong potential for biological activity.[6]
These application notes are designed to provide a logical, stepwise experimental framework to systematically elucidate the cellular and molecular mechanisms through which this compound exerts its effects. The protocols herein are grounded in established methodologies for MoA studies and are presented with the underlying scientific rationale to empower researchers to generate robust and reproducible data.
Part 1: Initial Phenotypic Screening - Assessing Cytotoxicity and Antiproliferative Effects
The foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This initial screening provides essential data, such as the half-maximal inhibitory concentration (IC50), which is critical for designing subsequent mechanistic studies.
Protocol 1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 |
| HepG2 (Liver Cancer) | 9.8 |
Part 2: Elucidating the Cellular Response - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of the compound is established, the next logical step is to investigate the underlying cellular mechanisms. Quinolinone derivatives are frequently reported to induce programmed cell death (apoptosis) and/or cause cell cycle arrest.[2]
Protocol 2.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[2]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2.2: Propidium Iodide Staining for Cell Cycle Analysis
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Part 3: Identifying Molecular Targets - Kinase Profiling and Pathway Analysis
A significant number of quinolinone-based compounds have been identified as kinase inhibitors.[5] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a common target.[4] Therefore, investigating the effect of this compound on kinase activity and key signaling pathways is a crucial step in MoA elucidation.
Workflow for Target Identification and Validation
Caption: Proposed workflow for kinase target identification.
Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.[7]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Compound Plating: Add serially diluted this compound to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for the recommended time.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a suitable plate reader (luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3.2: Western Blotting for Signaling Pathway Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of signaling proteins, one can assess the activation state of a pathway.
Materials:
-
Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR, phospho-S6K, total-S6K)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Hypothetical Signaling Pathway Modulation
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling, to fully assess its therapeutic potential.
References
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5958-5979. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
-
Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]
-
Wardell, J. L., et al. (2011). A kryptoracemic salt: 2-{methyl}piperidin-1-ium (+)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Retrieved from [Link]
-
Ahamed, L. S., et al. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(5), 415-422. Retrieved from [Link]
-
Bordin, F., et al. (1992). Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. Il Farmaco, 47(12), 1469-1481. Retrieved from [Link]
-
Russo, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5099. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 12(1), 19572. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Wardell, J. L., et al. (2011). (R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3286. Retrieved from [Link]
-
Zhang, Y., et al. (2025, December 15). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, H., et al. (2011). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405. Retrieved from [Link]
-
Thiruvalluvar, A., et al. (2008). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o188. Retrieved from [Link]
-
Gach-Janczak, K., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved from [Link]
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- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A kryptoracemic salt: 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl](hydroxy)methyl}piperidin-1-ium (+)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the technical support center for the synthesis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated quinolone scaffold. The presence of the electron-withdrawing trifluoromethyl group at the 8-position introduces specific challenges that require careful consideration of reaction conditions and troubleshooting strategies.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during synthesis, ensuring a higher probability of success in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent and historically significant methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction .[1][2] Both pathways ultimately involve the cyclization of a substituted aniline with a β-dicarbonyl compound.
-
Conrad-Limpach Synthesis: This route involves the reaction of 2-(trifluoromethyl)aniline with a β-ketoester, such as ethyl acetoacetate. The synthesis proceeds in two key stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to form the quinolone ring.[3][4] This method is often preferred for its directness in forming the 2-methyl substituted pattern.
-
Gould-Jacobs Reaction: This approach begins with the condensation of an aniline, in this case, 2-(trifluoromethyl)aniline, with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate).[2] This is followed by thermal cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline (which exists as the 4-quinolone tautomer).[5][6] While more steps are involved, it offers versatility for different substitution patterns.
Q2: Why is the 8-trifluoromethyl substituent a particular challenge for this synthesis?
A2: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Its presence on the aniline starting material, 2-(trifluoromethyl)aniline, has significant electronic consequences that complicate the synthesis:
-
Reduced Nucleophilicity of the Aniline: The -CF3 group deactivates the aromatic ring and, by induction, reduces the electron density on the nitrogen atom of the amino group.[7] This makes the aniline a weaker nucleophile, rendering the initial condensation step with the β-ketoester or malonic ester derivative sluggish and often requiring forcing conditions (e.g., acid catalysis, higher temperatures).[8]
-
Difficult Thermal Cyclization: The rate-determining step in both the Conrad-Limpach and Gould-Jacobs reactions is the high-temperature electrophilic cyclization onto the aromatic ring.[1][9] The deactivating nature of the -CF3 group makes the ortho-position less susceptible to electrophilic attack, thus requiring extremely high temperatures (often >250 °C) to drive the reaction to completion.[9][10] These harsh conditions can lead to decomposition and the formation of tarry byproducts.
Q3: What are the critical safety precautions for high-temperature cyclization reactions?
A3: The thermal cyclization step often requires temperatures exceeding 250 °C. Operating at such temperatures necessitates stringent safety protocols:
-
High-Boiling Point Solvents: Use of inert, high-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), diphenyl ether, or mineral oil is standard practice to achieve and maintain stable, high temperatures.[10][11] These solvents are difficult to remove and can pose inhalation risks when hot; always work in a well-ventilated fume hood.[9]
-
Temperature Control: Employ a well-controlled heating setup, such as a high-temperature heating mantle with a digital controller connected to a thermocouple or a sand bath. This prevents overheating, which can cause product decomposition and dangerous pressure buildup.
-
Proper Glassware and Condenser: Use high-quality borosilicate glassware. Ensure the reaction is equipped with a high-efficiency reflux condenser to prevent the loss of volatile materials and to manage solvent vapors. Do not create a closed system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including heat-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of the Intermediate (Enamine or Anilinomethylenemalonate)
-
Question: My initial condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate is very slow, and TLC analysis shows a large amount of unreacted aniline even after prolonged heating. What is causing this, and how can I fix it?
-
Answer: This is a classic issue stemming from the low nucleophilicity of the trifluoromethyl-substituted aniline.
-
Potential Cause: The electron-withdrawing -CF3 group makes the aniline nitrogen a poor nucleophile, hindering its attack on the carbonyl carbon of the β-ketoester.
-
Solutions & Scientific Rationale:
-
Add an Acid Catalyst: Introduce a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic aniline.[11]
-
Azeotropic Water Removal: The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will drive the equilibrium towards the product. Set up the reaction with a Dean-Stark trap using a solvent like toluene to azeotropically remove the water as it forms.[11]
-
Increase Temperature: A moderate increase in the reaction temperature (e.g., refluxing in toluene, ~111 °C) can provide the necessary activation energy to overcome the high reaction barrier.
-
-
Problem 2: The Thermal Cyclization Step Fails or Results in Low Yield and Tar Formation
-
Question: I have successfully synthesized the enamine intermediate, but upon heating it in Dowtherm A to 250 °C, the reaction mixture turns black, and I can only isolate a minimal amount of the desired quinolone product. What's going wrong?
-
Answer: This is the most critical and challenging step of the synthesis. The combination of high temperatures and a deactivated aromatic ring is a recipe for low yields and decomposition if not managed correctly.[12]
-
Potential Cause A: The cyclization temperature is insufficient to overcome the high activation energy required for the electrophilic ring closure on the electron-poor aromatic ring.
-
Solution A: Ensure the reaction temperature is accurately measured and maintained. A temperature of at least 250 °C is often required.[3] The choice of solvent is critical for achieving this.
-
| High-Boiling Point Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | >300 | Inexpensive, but can be difficult to remove from the product. |
| Diphenyl Ether | 259 | Common choice, effective temperature range. |
| Dowtherm A | 257 | Industry standard; eutectic mixture with a stable boiling point. [10][11] |
| 1,2,4-Trichlorobenzene | 213 | A lower-cost alternative, though may not reach optimal temperature.[13] |
Problem 3: Difficulty in Product Purification and Characterization
-
Question: After the workup, my crude product is a dark, oily solid that is difficult to purify. Recrystallization attempts fail, and column chromatography results in significant streaking. How can I obtain a pure sample?
-
Answer: Purification of quinolone derivatives can be challenging due to their basic nitrogen, which interacts strongly with acidic silica gel, and the presence of high-boiling point byproducts.
-
Potential Cause: The basic nitrogen of the quinolone ring interacts with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation.[14] Tarry impurities from decomposition also complicate purification.
-
Solutions & Scientific Rationale:
-
Initial Workup - Trituration: Before attempting recrystallization or chromatography, triturate the crude product. After cooling the high-temperature reaction, pour it into a large volume of a non-polar solvent like hexanes or petroleum ether and stir vigorously.[11] This will often precipitate the desired product as a solid while the non-polar, tarry impurities and residual high-boiling solvent remain in solution. Filter and wash the solid extensively.
-
Recrystallization: Experiment with a range of solvents for recrystallization. Common choices for quinolones include ethanol, ethanol/water mixtures, or polar aprotic solvents like DMF or DMSO followed by precipitation with water.[15]
-
Modified Column Chromatography:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.5-2%) of triethylamine or pyridine to your eluent system (e.g., hexane/ethyl acetate). This will significantly reduce streaking and improve peak shape.[14]
-
Use Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.[14]
-
-
-
Visualized Troubleshooting and Reaction Workflow
Troubleshooting Low Yield in Quinolone Synthesis
A flowchart to diagnose and solve common yield issues.
Caption: Troubleshooting workflow for low yields.
Simplified Conrad-Limpach Reaction Mechanism
Sources
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- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
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- 7. nbinno.com [nbinno.com]
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- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
optimizing reaction conditions for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one synthesis
Technical Support Center: Synthesis of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
The most established and versatile method for constructing the 4-quinolinone core of this target molecule is the Gould-Jacobs reaction .[1][2] This pathway involves two key transformations:
-
Condensation: An aniline, in this case, 2-(trifluoromethyl)aniline, is reacted with a β-ketoester, typically ethyl acetoacetate. This step forms an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature, intramolecular cyclization to form the quinolinone ring system.[3][4]
The overall reaction is robust, but its success is highly dependent on precise control of the thermal cyclization step.
Q2: Why is the thermal cyclization step often problematic, leading to low yields?
The thermal cyclization is the most critical and challenging step. It requires significant thermal energy, often with temperatures exceeding 250 °C, to overcome the activation barrier for the 6-electron electrocyclization.[4][5] These harsh conditions can lead to several competing and undesirable outcomes:
-
Thermal Decomposition: Both the starting materials and the desired product can degrade at such high temperatures, leading to the formation of tar and complex byproduct mixtures.[3][5]
-
Incomplete Reaction: Insufficient temperature or reaction time will result in the incomplete conversion of the enamine intermediate.[6]
-
Localized Overheating: In conventional heating setups, "hot spots" can form, accelerating decomposition and charring.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most practical method for monitoring both the initial condensation and the final cyclization.
-
Mobile Phase Selection: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust polarity as needed.
-
Spotting: On a single TLC plate, spot the starting aniline, the β-ketoester, a co-spot of both, and the reaction mixture at various time points.
-
Interpretation: In the condensation step, you should see the consumption of the aniline and the appearance of a new, typically less polar, spot for the enamine intermediate. During cyclization, the enamine spot will diminish as the more polar quinolinone product appears (often near the baseline).
Q4: What are the key safety considerations for this synthesis?
The primary hazards are associated with the high-temperature cyclization step.
-
High Temperatures: Use a well-calibrated heating mantle, sand bath, or a specialized high-temperature reactor. Ensure all glassware is free of cracks or defects. Work within a fume hood at all times.
-
High-Boiling Solvents: Solvents like diphenyl ether or Dowtherm A are often used to maintain a stable high temperature. These can cause severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Pressure Build-up: If performing the reaction in a sealed vessel (e.g., a microwave vial), be aware of potential pressure generation and use appropriate safety shields.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Yield of the Final Quinolinone Product
-
Q: My TLC analysis shows unreacted 2-(trifluoromethyl)aniline after the initial condensation step. What went wrong?
-
A: Incomplete Enamine Formation. The initial condensation is an equilibrium process. Ensure you are effectively removing the water byproduct. While often performed neat, if you are using a solvent like toluene, employ a Dean-Stark apparatus. A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can also drive the reaction to completion, but be sure to neutralize it before proceeding to the high-temperature cyclization.
-
-
Q: The enamine intermediate formed successfully, but I'm getting a very low yield of the quinolinone after heating. What should I do?
-
A: Cyclization Failure or Product Decomposition. This is the most common failure point.
-
Verify Temperature: The cyclization requires a sufficiently high and stable temperature, typically 250-260 °C. Use a high-temperature thermometer or probe placed directly in the reaction medium (if possible) or a sand bath.
-
Optimize Heating Method: Conventional heating can be inefficient. Consider using a high-boiling point solvent like diphenyl ether to ensure uniform heat transfer.
-
Consider Microwave Synthesis: Microwave irradiation is a highly effective modern alternative that offers precise temperature control and rapid heating, often leading to significantly shorter reaction times and improved yields by minimizing decomposition pathways.[4][6]
-
-
Issue 2: Significant Tar Formation and a Dark, Intractable Crude Product
-
Q: My reaction mixture turned into a black, tarry substance during the cyclization. How can I prevent this?
-
A: Thermal Decomposition is the Culprit. Charring is a clear sign that the reaction temperature was either too high or maintained for too long.[7][8]
-
Reduce Temperature & Time: Perform a time-temperature optimization study. It's possible to achieve cyclization at a slightly lower temperature over a longer period, or for a much shorter period at the target temperature. For example, microwave heating at 250 °C for 30 minutes may be more effective than conventional heating for several hours.[6]
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.
-
Purification Strategy: If you do obtain a tarry crude product, purification can be challenging. Try triturating the solid with a solvent that dissolves the impurities but not the product (e.g., cold acetonitrile or diethyl ether). If that fails, column chromatography on silica gel may be necessary, but can be difficult due to the product's polarity.
-
-
Issue 3: The Product Precipitates During the Reaction, Making Stirring Difficult
-
Q: As the quinolinone forms, it precipitates from the reaction medium, creating a thick slurry that is hard to stir. Is this a problem?
-
A: This is often a good sign, but requires management. Product precipitation indicates successful formation and its insolubility in the hot reaction medium. However, inefficient stirring can lead to localized overheating and charring.
-
Use a High-Torque Mechanical Stirrer: For larger-scale reactions, a standard magnetic stir bar may not be sufficient. A mechanical overhead stirrer is essential to maintain a homogenous slurry.
-
Solvent Choice: Using a high-boiling solvent in which the product has some minimal solubility at high temperatures (like Dowtherm A) can help maintain a more mobile reaction mixture.
-
-
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis (Recommended)
This method offers superior control, speed, and often higher yields compared to conventional heating.[4][6]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (1.0 mmol, 161 mg) and ethyl acetoacetate (1.2 mmol, 156 mg).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold at this temperature for 30 minutes. Monitor the internal pressure to ensure it remains within the vial's safety limits.
-
Isolation: After the reaction is complete, cool the vial to room temperature using compressed air. The product will often precipitate as a solid.
-
Purification: Add 5 mL of ice-cold acetonitrile to the vial. Break up the solid with a spatula and filter the mixture. Wash the collected solid with an additional 2-3 mL of cold acetonitrile.
-
Drying: Dry the purified solid under a high vacuum to yield this compound as a white to off-white solid.
Protocol 2: Classical Thermal Synthesis using a High-Boiling Solvent
-
Condensation: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (10 mmol, 1.61 g) and ethyl acetoacetate (12 mmol, 1.56 g). Heat the mixture at 120-130 °C for 1 hour. Water and ethanol will distill off. The reaction can be monitored by TLC until the aniline is consumed.
-
Cyclization: To the crude enamine intermediate, add 10 mL of diphenyl ether. Equip the flask with a condenser and a high-temperature thermometer. Heat the mixture in a sand bath to 250-255 °C and maintain this temperature for 1-2 hours.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add 50 mL of hexane to precipitate the product. The diphenyl ether will remain in the solution.
-
Purification: Filter the crude solid and wash thoroughly with hexane to remove residual diphenyl ether. Recrystallize the solid from a suitable solvent like ethanol or dimethylformamide (DMF) to obtain the pure product.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical results from optimizing the cyclization step, demonstrating the impact of temperature and heating method.
| Entry | Reactants | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | 2-(CF₃)aniline, Ethyl Acetoacetate | Conventional | 250 | 120 | ~45% | Significant darkening of the reaction mixture |
| 2 | 2-(CF₃)aniline, Ethyl Acetoacetate | Microwave | 230 | 30 | ~60% | Incomplete conversion of intermediate |
| 3 | 2-(CF₃)aniline, Ethyl Acetoacetate | Microwave | 250 | 30 | ~85% | Clean reaction, product precipitates |
| 4 | 2-(CF₃)aniline, Ethyl Acetoacetate | Microwave | 260 | 30 | ~78% | Increased byproduct formation noted |
Data is representative and synthesized from common outcomes in quinolinone synthesis optimization.[6][9][10]
Visualizations
Reaction Mechanism
Caption: Reaction pathway for the Gould-Jacobs synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Stankiewicz, M.; Sadowski, M.; Szymański, P.; Sielecki, M.; Kuran, B.; Szulczyk, D.; Koziol, A.E.; Wozniak, K.; Dobrowolski, M.A.; Bielenica, A. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2023 , 28 (1), 163. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 2021 . [Link]
-
Merck Index. Gould-Jacobs Reaction. In The Merck Index Online. 2013 . [Link]
-
Stankiewicz, M.; Sadowski, M.; Szymański, P.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2023 , 28, 163. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 2024 . [Link]
-
ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. 2021 . [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. 2012 . [Link]
-
Thieme Connect. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. 2013 . [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2019 . [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. 2023 . [Link]
-
ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). 2020 . [Link]
-
ResearchGate. The synthesis of 4-hydroxyquinolines. 2019 . [Link]
-
ResearchGate. Optimization of reaction conditions. 2017 . [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. 2024 . [Link]
-
PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]
-
ResearchGate. Optimization of the reaction conditions. 2018 . [Link]
-
National Institutes of Health. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)- imidazo[4,5-c]quinolin-2(1H)-one (CH-223191) as a Potent and Efficacious AHR Antagonist. 2013 . [Link]
-
National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020 . [Link]
- Google Patents. One pot synthesis of [2,8-Bis (trifluoromethyl)
-
Springer. Machine learning-guided strategies for reaction conditions design and optimization. 2024 . [Link]
-
ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. 2022 . [Link]
-
National Institutes of Health. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. 2023 . [Link]
-
Royal Society of Chemistry. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. 2020 . [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the dedicated technical support guide for the purification of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one (Product No. WLZ3947). This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound with high purity. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively in your own laboratory setting.
The inherent properties of quinolinone structures, particularly those with lipophilic trifluoromethyl groups, can present unique purification challenges, from solvent selection to mitigating common side products.[1] This guide consolidates field-proven techniques and troubleshooting advice to streamline your workflow.
Physicochemical Properties Overview
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.[1] Below is a summary of key data for this compound.
| Property | Value | Source |
| CAS Number | 140908-88-9 | [2] |
| Molecular Formula | C₁₁H₈F₃NO | [2] |
| Molecular Weight | 227.18 g/mol | [2] |
| Appearance | Typically a solid (e.g., beige, yellow, or white) | [3] |
| Solubility Profile | Generally low solubility in water; higher solubility in organic solvents like DMSO, ethanol, methanol.[1] | |
| Structural Features | Quinolinone core (hydrophobic), -OH group (potential for H-bonding), -CH₃ group (nonpolar), -CF₃ group (strongly lipophilic).[1] |
Purification Strategy Workflow
The initial state of your crude material will dictate the most logical purification path. This workflow provides a general decision-making framework.
Caption: General purification strategy for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of quinolinone derivatives in a practical question-and-answer format.
Part 1: Initial Work-up and Method Selection
Q1: My crude product is a dark, tarry material. How should I proceed before attempting purification?
A: Tar formation is a known issue in quinoline synthesis, often resulting from the harsh acidic and oxidizing conditions used.[4] Before moving to chromatography or recrystallization, an initial work-up is essential.
-
Cause: Polymerization of reactants or intermediates is the likely cause of tarring.[4]
-
Solution:
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution slowly with a base like sodium bicarbonate or sodium hydroxide. The target compound may precipitate.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The tarry materials often have poor solubility in these solvents and may remain in the aqueous layer or as an insoluble solid.[3][4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. This cleaner crude material is now more suitable for further purification.
-
Q2: Should I use recrystallization or column chromatography as my primary purification method?
A: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization is ideal if: Your crude product is a solid and you suspect the impurities have different solubility profiles than your target compound. It is often faster and more scalable for crystalline solids.[5]
-
Column chromatography is necessary if: Your product is an oil, a complex mixture with multiple closely-related impurities, or if recrystallization fails to yield a pure product.[6] It offers finer separation based on polarity.
Part 2: Troubleshooting Recrystallization
Q3: I can't find a suitable solvent for recrystallization. What are the criteria?
A: The ideal solvent is one in which your compound has low solubility at room temperature but high solubility at the solvent's boiling point.[5] The impurities should either be completely soluble or insoluble at all temperatures.
-
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) in several test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof).
-
Observe solubility at room temperature. A good candidate will not dissolve the solid well.
-
Heat the tubes that did not show good room-temperature solubility. The solid should dissolve completely at or near boiling.
-
Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. Abundant crystal formation indicates a good solvent.[5]
-
-
Field-Proven Insight: For quinolinone derivatives, polar protic solvents are often a good starting point. A reported method for a related compound involved recrystallization from methanol.[7]
Q4: My compound has oiled out instead of forming crystals during cooling. What went wrong?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system.
-
Common Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[5]
-
Solvent polarity: The solvent may be too nonpolar. Try adding a small amount of a more polar co-solvent (a "better" solvent) to the hot mixture to increase solubility slightly, or switch to a more polar solvent system altogether.
-
Insoluble impurities: If impurities are present, they can hinder lattice formation. Try hot filtration to remove any insoluble material before cooling.
-
Caption: Troubleshooting workflow for when a compound "oils out" during recrystallization.
Part 3: Troubleshooting Flash Column Chromatography
Q5: How do I select the optimal mobile phase (eluent) for column chromatography?
A: The goal is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. An ideal Retention Factor (Rƒ) for your target compound is between 0.25 and 0.40.
-
Eluent Selection Protocol:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate or DCM/Methanol.
-
For trifluoromethyl quinoline derivatives, a non-polar system is a good starting point. Systems like n-hexane/AcOEt in ratios from 20:1 to 4:1 have been successfully used for similar compounds.[6]
-
Adjust the ratio of the polar solvent (e.g., EtOAc) to achieve the target Rƒ value. More polar solvent increases the Rƒ (moves spots further up the plate).
-
Q6: My compound is streaking on the TLC plate and the column. How can I fix this?
A: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or interactions with the stationary phase (silica gel).
-
Causes & Solutions:
-
Overloading: Use a more dilute solution for spotting on TLC and load less material onto your column.
-
Acidic/Basic Nature: Quinolones can be slightly basic or acidic. Silica gel is acidic and can cause strong binding or decomposition of some compounds. Adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds, can significantly improve peak shape.
-
Insolubility: Ensure your compound is fully dissolved before loading onto the column. If it precipitates at the top of the column, it will streak as it slowly redissolves.
-
Q7: My product is still impure after column chromatography. What are my next steps?
A: If a single column does not provide sufficient purity, you have several options.
-
Re-chromatograph: Combine the impure fractions, concentrate them, and run a second column using a shallower solvent gradient or an isocratic elution to improve separation around your target compound.
-
Switch Stationary Phase: If separation on silica is poor, consider a different stationary phase. For example, reversed-phase silica (C18) is an excellent alternative that separates compounds based on hydrophobicity rather than polarity.[8]
-
Preparative HPLC: For removing very minor or closely eluting impurities, preparative HPLC is the most powerful technique.[9] It offers much higher resolution than flash chromatography and is suitable for obtaining material with ≥98% purity.[10]
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a general starting point and should be optimized based on your own solvent screening results.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol assumes a Hexane/Ethyl Acetate solvent system, which is commonly effective for this class of compounds.[6]
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into your column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane/EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane/EtOAc) based on the separation observed by TLC. This is known as a gradient elution.
-
-
Fraction Collection: Collect eluent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem Technical Support. (n.d.).
- Kyushu University. (n.d.). General Procedure for the Synthesis of 2-(Trifluoromethyl)quinolines. AWS.
- Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3).
- SIELC Technologies. (n.d.). Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column.
-
Liu, et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
- PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
- The Organic Chemistry Tutor. (2020, January 10).
- University of Warwick. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid.
- Gilson. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
- Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
- ChemShuttle. (n.d.). 2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one.
- BenchChem Technical Support. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2-Methyl-8-aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The trifluoromethyl-substituted quinolinone core is a privileged scaffold in drug discovery, and achieving high purity is critical for reliable downstream applications and biological testing.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the synthesis and purification of this compound.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile depends heavily on the synthetic route, which is typically a variation of the Conrad-Limpach or Gould-Jacobs reaction.[3][4][5] Common impurities include:
-
Unreacted Starting Materials: 2-Amino-benzotrifluoride (also known as 2-(trifluoromethyl)aniline) and ethyl acetoacetate or a related β-ketoester.
-
Reaction Intermediates: Incomplete cyclization can leave behind an enamine or anilide intermediate.[6]
-
Side-Reaction Products: High-temperature cyclizations (often >250 °C) can generate regioisomers (though less common with the 2-substituted aniline) and thermal degradation products.[3][7]
-
Residual High-Boiling Solvents: Syntheses often employ solvents like diphenyl ether or Dowtherm A, which can be difficult to remove without vacuum distillation.[3]
-
Polymeric/Tarry Materials: These are common byproducts in high-temperature condensation reactions, often leading to discoloration.
Q2: My final product is a persistent brown or yellow oil/sticky solid. How can I get it to crystallize?
A2: This is a classic purification problem known as "oiling out," where the compound separates from the solution as a liquid phase rather than a crystalline solid.[8] The cause is usually a combination of residual impurities depressing the melting point and/or high supersaturation in a solvent of inappropriate polarity.
Primary Solution:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the hot solvent to reduce the concentration slightly.
-
Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature as slowly as possible (e.g., by placing the flask in a large beaker of hot water and letting it cool together). Do not disturb the flask.[9]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[8]
If this fails, the impurity level may be too high, and you should consider column chromatography before attempting recrystallization again.
Q3: How can I definitively confirm the purity of my final product?
A3: A combination of analytical techniques is essential for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10][11] A single, sharp peak on a reverse-phase C18 column with a diode-array detector (DAD) is a strong indicator of purity. The method can be validated according to ICH guidelines.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect impurities. The absence of peaks corresponding to starting materials or solvents is crucial. ¹⁹F NMR is also highly effective for confirming the presence and chemical environment of the -CF₃ group.[1][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid. Literature values for similar compounds can provide a benchmark.[12]
Q4: What are the best practices for storing purified this compound?
A4: While the trifluoromethyl group generally imparts high metabolic and chemical stability, the quinolone core can be susceptible to degradation.[13] Some quinolones are known to be light-sensitive (photolabile).[14][15]
-
Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Temperature: For long-term storage, keeping it in a desiccator at 4°C or -20°C is recommended. Studies on other quinolones show good stability at these temperatures.[16]
-
Inert Atmosphere: If the compound is intended for use in sensitive catalytic reactions, storing it under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation.
Troubleshooting Specific Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Brown Color After Recrystallization | High molecular weight, conjugated byproducts (tars) are co-crystallizing or trapped in the crystal lattice. | Perform a hot filtration with activated charcoal before recrystallization. (See Protocol 2). Causality: Charcoal's high surface area adsorbs large, colored impurity molecules.[17] |
| Very Low Yield (<30%) After Recrystallization | 1. Too much solvent was used. 2. The solution was cooled too quickly. 3. The incorrect solvent was chosen (product is too soluble when cold). 4. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of near-boiling solvent to fully dissolve the crude solid.[17] 2. Ensure slow, undisturbed cooling. 3. Perform small-scale solvent screening to find an optimal solvent (see Table 1). 4. Pre-heat the filter funnel and use a fluted filter paper to speed up hot filtration. |
| Product Fails to Crystallize (Oils Out) | 1. Solution is too supersaturated. 2. Impurities are inhibiting crystal lattice formation. 3. Solvent is too non-polar, causing the product to separate based on its own polarity rather than solubility. | 1. Add a small amount of additional hot solvent and allow for very slow cooling.[9] 2. Try adding a co-solvent. For example, if using ethanol, add water dropwise to the hot solution until it just becomes cloudy, then add a drop of ethanol to clarify and cool slowly. 3. Purify via column chromatography first to remove impurities, then recrystallize the cleaner material. |
| NMR/LC-MS Shows Residual Starting Material | The solubility properties of the starting material and product are too similar for effective separation by recrystallization alone. | Use flash column chromatography for purification. The polarity difference between the aniline starting material and the more polar quinolinone product is usually sufficient for good separation. (See Protocol 3). |
Section 2: Visual Guides & Data
Purification Workflow Diagram
This diagram outlines the general workflow for purifying crude this compound.
Caption: Decision tree for troubleshooting purification challenges.
Table 1: Recommended Solvents for Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization. [17]The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting choice. The product may have moderate solubility when cold, so cooling in an ice bath is recommended to maximize yield. |
| Methanol | Polar Protic | 65 | Similar to ethanol but may offer different solubility characteristics. |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol; can be effective if the product is too soluble in ethanol/methanol. |
| Acetone | Polar Aprotic | 56 | A strong solvent; often used with a non-polar co-solvent like hexanes to reduce solubility. |
| Ethyl Acetate | Medium Polarity | 77 | Good for compounds of intermediate polarity. Can be paired with hexanes. |
| Toluene | Non-polar | 111 | Useful for less polar compounds, but its high boiling point can make it difficult to remove. |
| Ethanol/Water | Mixed | Variable | A powerful solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes turbid. Clarify with a drop of ethanol and cool slowly. |
| Ethyl Acetate/Hexanes | Mixed | Variable | Dissolve in hot ethyl acetate, then add hexanes until turbidity appears. Clarify with a drop of ethyl acetate and cool. |
Section 3: Detailed Purification Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Standard Recrystallization
This protocol is the primary method for purifying the crude product when it is mostly free of gross discoloration.
-
Solvent Selection: Using a small amount of crude product (~20-30 mg), test the solvents listed in Table 1 to find one where the solid is sparingly soluble at room temperature but dissolves completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a Pasteur pipette while the flask is being heated (e.g., on a hot plate with stirring). Add the minimum amount of near-boiling solvent required to fully dissolve the solid. [17]3. Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals. [9]5. Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run analytical tests (HPLC, NMR) to confirm purity.
Protocol 2: Decolorization using Activated Charcoal
Use this protocol if the crude product or recrystallized solid is significantly colored (yellow to brown).
-
Dissolution: Follow Step 2 from Protocol 1 to dissolve the crude solid in a minimum of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute. Crucially, do not add charcoal to a boiling solution , as this can cause violent bumping.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient.
-
Heating: Gently swirl the flask and bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities. [17]5. Hot Filtration: You must now remove the fine charcoal powder. Using the hot filtration technique described in Step 3 of Protocol 1, filter the hot solution through a fluted filter paper into a clean, pre-heated flask. The filtrate should be colorless or significantly lighter in color.
-
Crystallization & Isolation: Proceed with Steps 4-8 from Protocol 1.
Protocol 3: Flash Column Chromatography
This method is ideal for separating impurities with different polarities, such as unreacted starting materials.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Mobile Phase): Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will give the desired product an R_f value of ~0.3-0.4 and show good separation from all impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column (dry loading). This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Run the column by passing the mobile phase through the silica gel, using gentle positive pressure (air or nitrogen). Start with the low-polarity solvent system and gradually increase the polarity to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. You may need to recrystallize the product after chromatography to obtain a highly crystalline solid.
References
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
-
Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(19), 5973. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Google Patents. (1949). Quinoline compounds and process of making same. (U.S. Patent No. US2474823A).
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7799. National Institutes of Health. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]
-
Li, Y., et al. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 34(1), 57-65. PubMed. Retrieved from [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. (Application Note AN056). Retrieved from [Link]
-
International Journal of Pharmacy. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. PubMed. Retrieved from [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][7]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2002). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. (U.S. Patent No. US6500955B1).
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55-63. PubMed. Retrieved from [Link]
-
J. M. C. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(20), 6243. MDPI. Retrieved from [Link]
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(3), 101-108. Retrieved from [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. National Institutes of Health. Retrieved from [Link]
-
Morales, F., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2003. MDPI. Retrieved from [Link]
-
de Oliveira, G. G., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(5), 447. National Institutes of Health. Retrieved from [Link]
- Google Patents. (1987). Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. (Patent No. DE3709891A1).
-
Kumar, A., et al. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Medicinal Chemistry Research, 22(6), 2673-2682. PubMed. Retrieved from [Link]
-
Asu, S. P., et al. (2020). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science. Oxford University Press. Retrieved from [Link]
- Google Patents. (2009). Preparation method of 2-methyl-8-aminoquinoline. (Patent No. CN101602723B).
-
Lilienkampf, A., et al. (2012). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1455. National Institutes of Health. Retrieved from [Link]
-
Bade, R., et al. (2015). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. Science of The Total Environment, 530-531, 15-24. King's College London Research Portal. Retrieved from [Link]
-
El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3456-3468. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
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- 16. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the technical support resource for the synthesis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on established laboratory data and peer-reviewed literature.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved via the Conrad-Limpach-Knorr reaction. This pathway involves two primary stages:
-
Condensation: The initial step is the reaction between 2-(trifluoromethyl)aniline and ethyl acetoacetate. This forms an enamine intermediate, ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate. This step is typically performed at moderate temperatures and is often catalyzed by a mild acid.
-
Thermal Cyclization: The crucial ring-closing step requires high temperatures (typically >240 °C) to facilitate an intramolecular Friedel-Crafts-type acylation, forming the quinolinone ring system.[1] This step is highly sensitive to reaction conditions and is the primary source of yield loss.
Below is a diagram illustrating the overall workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is extremely low (<30%). I see multiple spots on my TLC plate after the cyclization step. What is the likely cause?
A1: A low yield accompanied by multiple TLC spots points towards incomplete reaction, side reactions, or product decomposition, most often occurring during the high-temperature cyclization step. The harsh conditions required for ring closure can lead to charring and polymerization if not properly controlled.[2]
Recommended Actions:
-
Verify Intermediate Purity: First, ensure the enamine intermediate from Step 1 is pure. Isolate it and confirm its identity via NMR or other spectroscopic methods. Impurities carried into the cyclization will polymerize at high temperatures.
-
Optimize Cyclization Temperature: The "sweet spot" for cyclization is critical. Too low, and the reaction won't proceed; too high, and you risk decomposition. We recommend a temperature range of 250-260 °C. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a stable and uniform temperature.[1]
-
Ensure Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Troubleshooting Flow: Follow this decision tree to diagnose the issue systematically.
Caption: A decision tree for troubleshooting low yields in the quinolinone synthesis.
Q2: The cyclization step results in a black, tarry solid that is difficult to purify. How can I minimize this?
A2: Tar formation is a classic problem in high-temperature quinoline syntheses due to acid-catalyzed polymerization and degradation.[2] This is particularly prevalent when using strong dehydrating acids like polyphosphoric acid (PPA) or sulfuric acid without precise temperature control.
Recommended Actions:
-
Control the Heating Rate: Add the enamine intermediate slowly to the pre-heated cyclization medium (e.g., Dowtherm A at 250 °C). This prevents localized overheating and uncontrolled exothermic reactions.
-
Use an Alternative Catalyst: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent alternative to PPA.[3] It often promotes cyclization at lower temperatures and with shorter reaction times, significantly reducing charring.[3]
-
Solvent Choice is Key: The solvent is not just a heat-transfer medium; it also helps to dissolve intermediates and prevent them from polymerizing on hot surfaces of the flask. Diphenyl ether and Dowtherm A are standard choices for their thermal stability.[1]
Q3: My initial condensation reaction to form the enamine is low-yielding. What can I do to improve it?
A3: The condensation step is an equilibrium process. To drive it towards the product, you must remove the ethanol and water byproducts as they form.
Recommended Actions:
-
Reaction Conditions: While this reaction can be run neat, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water and ethanol can improve yields.
-
Catalysis: A catalytic amount of a mild acid (e.g., a single drop of acetic acid or a small amount of p-toluenesulfonic acid) can accelerate the reaction.
-
Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can be highly effective for this step. Reactions can often be completed in minutes with high yields, as opposed to hours with conventional heating.[3][4]
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the high-temperature cyclization?
A: The cyclization is an electrophilic aromatic substitution reaction. Under high heat, the enamine intermediate cyclizes via attack of the aniline ring onto the ester's carbonyl carbon. This is followed by the elimination of ethanol to form the heterocyclic ring. The electron-withdrawing trifluoromethyl group on the aniline ring deactivates it, necessitating the harsh, high-temperature conditions to overcome the activation energy barrier.[5]
Caption: Simplified representation of the key thermal electrocyclization step.
Q: Which catalyst is best for the cyclization step?
A: The choice depends on your experimental setup and tolerance for harsh conditions.
| Catalyst | Typical Conditions | Pros | Cons |
| None (Thermal only) | 250-260 °C in Dowtherm A | Simple, avoids strong acids | Can be slow, may require higher temps |
| Polyphosphoric Acid (PPA) | 120-150 °C | Lower temperature, effective dehydrating agent | Viscous, difficult to stir, harsh workup, can cause charring[6] |
| Eaton's Reagent | 100-140 °C | Milder than PPA, good yields, shorter times[3] | Corrosive, requires careful handling |
Q: How should I purify the final product?
A: The crude product often precipitates from the reaction mixture upon cooling.
-
Initial Isolation: Pour the hot reaction mixture into a large volume of a non-polar solvent like hexane to precipitate the crude solid.
-
Filtration: Filter the solid and wash thoroughly with hexane or ether to remove the high-boiling solvent.
-
Recrystallization: The most common and effective method is recrystallization. Ethanol, isopropanol, or aqueous ethanol are excellent solvent choices for obtaining pure crystalline this compound.
Experimental Protocols
Protocol 1: Synthesis of Enamine Intermediate
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid (approx. 0.05 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours, removing the ethanol/water byproduct via distillation or a Dean-Stark trap if using a solvent.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aniline starting material indicates completion.
-
Remove any remaining volatile components under reduced pressure. The resulting oil or solid can be used in the next step, ideally after purification.
Protocol 2: Thermal Cyclization in Dowtherm A
-
In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, heat Dowtherm A to 250 °C.
-
Slowly add the enamine intermediate (1.0 eq) from Protocol 1 to the hot solvent over 20-30 minutes.
-
Maintain the temperature at 250-255 °C and stir for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the mixture to cool to approximately 100 °C, then pour it into a beaker containing a large volume of hexane, stirring vigorously.
-
The crude product will precipitate. Allow it to cool to room temperature, then collect the solid by vacuum filtration.
-
Wash the solid extensively with fresh hexane to remove all traces of Dowtherm A.
-
Dry the crude product and proceed with recrystallization from ethanol.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(11), 3148. [Link][1][7]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). Molecules, 24(22), 4093. [Link][3]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
Sources
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- 6. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the technical support guide for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your compound remains in solution, leading to reliable and reproducible assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. Why did this happen?
This is a common phenomenon known as "crashing out" and is the primary indicator of poor aqueous solubility. It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous environment of your assay buffer.
The underlying reasons are rooted in the compound's molecular structure:
-
Quinolinone Core: The bicyclic aromatic quinoline structure is inherently hydrophobic, resisting interaction with water.[1]
-
Trifluoromethyl (-CF3) Group: This is a powerful lipophilic (fat-loving) group.[2][3][4] Its presence dramatically increases the molecule's overall hydrophobicity, making it significantly less soluble in water.[2][5] The -CF3 group is often added to drug candidates to enhance properties like metabolic stability and membrane permeability but frequently at the cost of aqueous solubility.[3][6]
-
Methyl (-CH3) Group: This is another nonpolar group that contributes to the compound's low affinity for water.[1]
When the DMSO stock is diluted into the buffer, the concentration of the highly effective organic solvent (DMSO) drops sharply. The aqueous buffer cannot maintain the compound in solution, causing the molecules to aggregate and form a solid precipitate.
FAQ 2: What is the best way to prepare my initial stock solution?
Proper stock solution preparation is the foundation for avoiding solubility issues down the line.
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the industry standard and most effective solvent for dissolving compounds of this nature for initial high-concentration stocks.[7][8][9]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 227.18 g/mol [10][11]). For example, weigh 2.27 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired concentration. For 2.27 mg to make a 10 mM stock, add 1.0 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to break up any small aggregates.
-
Visual Inspection: Hold the vial against a light source to visually confirm that no solid particles remain. The solution should be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.
FAQ 3: My compound still precipitates at my desired final assay concentration. How can I improve its solubility in the aqueous buffer?
If lowering the final DMSO concentration isn't enough, you must modify the assay buffer to make it more hospitable to the compound. This is typically achieved by using co-solvents.[12][13][14][15]
A co-solvent is a water-miscible organic solvent that, when added to the main solvent (water), increases the solubility of a poorly soluble solute.[9][13] It works by reducing the polarity of the aqueous environment, making it easier to dissolve hydrophobic compounds.[12]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Starting Concentration (v/v) | Key Considerations |
| DMSO | 0.1% - 1.0% | The most common, but can be toxic to cells at >1%.[16][17] Always keep the final concentration as low as possible and consistent across all wells.[18] |
| Ethanol | 1% - 5% | Can affect enzyme activity and cell viability at higher concentrations. |
| PEG 400 (Polyethylene Glycol 400) | 1% - 10% | Generally well-tolerated by cells but can increase solution viscosity. Effective at solubilizing very hydrophobic compounds.[19] |
| Propylene Glycol | 1% - 10% | Another common choice with a good safety profile for many cell-based assays.[12] |
Workflow for Using Co-solvents:
-
Determine Vehicle Tolerance: Before testing your compound, you MUST determine the maximum concentration of the co-solvent that your specific assay (e.g., cells, enzyme) can tolerate without artifacts. Run a vehicle-only dose-response curve.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent.
-
Final Dilution: Add this intermediate solution to your final assay buffer, ensuring the final co-solvent concentration remains within the tolerated range.
FAQ 4: Can I adjust the pH of my buffer to improve solubility?
Yes, pH adjustment can be a powerful tool, but its effectiveness depends on the compound's pKa (the pH at which it is 50% ionized).
-
Understanding the Chemistry: The 4-quinolinone scaffold has a pKa. For the parent compound, quinoline, the pKa is approximately 4.9.[20][21] The 4-hydroxy group on your compound can act as a weak acid. The strong electron-withdrawing effect of the -CF3 group will likely lower the pKa of the quinoline nitrogen and increase the acidity of the 4-hydroxyl group.[3][6]
-
Practical Application:
-
For a weakly basic compound: Increasing the pH above its pKa will result in the neutral, less soluble form. Decreasing the pH below its pKa will lead to the protonated, more soluble salt form.
-
For a weakly acidic compound: Decreasing the pH below its pKa will result in the neutral, less soluble form. Increasing the pH above its pKa will deprotonate it, forming a more soluble salt.
-
Recommendation: Since this compound has both acidic (4-OH) and basic (ring nitrogen) properties, its solubility will be lowest around its isoelectric point and increase at both lower and higher pH values. Experimentally test the solubility in a small range of buffers (e.g., pH 6.5, 7.4, and 8.0) to see which provides the best result without compromising your assay's biological relevance.
FAQ 5: How can I be sure my assay results are not just artifacts of insolubility?
This is a critical question. Undissolved compound particles can cause numerous artifacts, including light scattering in absorbance assays, non-specific binding, and inaccurate concentration determination. You must validate the solubility under your final assay conditions.
A Kinetic Solubility Assay is the most relevant method for drug discovery experiments.[22] It measures the solubility of a compound when a concentrated DMSO stock is added directly to an aqueous buffer, mimicking the actual process of assay plate preparation.[7][8][22]
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This protocol allows you to determine the maximum soluble concentration of your compound in your final assay buffer.
Materials:
-
10 mM stock of your compound in 100% DMSO.
-
Your final assay buffer (e.g., PBS, pH 7.4).
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, add 100 µL of your assay buffer to multiple wells.
-
Add Compound: Add 1-2 µL of your 10 mM DMSO stock to the first well to achieve a high starting concentration (e.g., 100-200 µM). Mix well by pipetting.
-
Serially Dilute: Perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next.
-
Incubate: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours to allow precipitation to equilibrate.[7]
-
Measure:
-
Method A (Nephelometry): Measure light scattering. The concentration at which light scattering begins to increase above the baseline indicates the limit of solubility.[22]
-
Method B (UV Absorbance): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus is the solubility limit.[7][22]
-
Visual Guides
Troubleshooting Workflow
This decision tree guides you through the process of diagnosing and solving solubility issues.
Caption: Decision tree for troubleshooting compound precipitation.
Assay Plate Preparation Workflow
This diagram illustrates the critical dilution step where solubility issues often arise.
Caption: Workflow highlighting the critical final dilution step.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 5(3), 129-137.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A pharmaceutical review.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Scientist Solutions. (2025). DMSO in cell based assays.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Hernández-Vázquez, E., & Sharma, A. (2025).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- BioDuro. (n.d.). ADME Solubility Assay.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Wikipedia. (n.d.). Trifluoromethyl group.
- BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
- Singh, S., & Kaur, G. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
- Wikipedia. (n.d.). Cosolvent.
- mVOC 4.0. (n.d.). Quinoline.
- Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary.
- Health Sciences. (2024). Co-solvent use: Significance and symbolism.
- National Center for Biotechnology Information. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem Compound Summary.
- National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Summary.
- The Human Metabolome Database. (2013). Showing metabocard for Quinoline-4,8-diol (HMDB0060289).
- Chemcasts. (n.d.). Thermophysical Properties of 8-(Trifluoromethyl)-4(1H)-quinolinone.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem Compound Summary.
- Santa Cruz Biotechnology. (n.d.). 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)quinoline 97.
- National Center for Biotechnology Information. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem Compound Summary.
-
Massachusetts Institute of Technology. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][23]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from MIT Open Access Articles.
- BenchChem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
- Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Overcoming Resistance to 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Welcome to the technical support center for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this quinolinone derivative and encountering challenges related to drug resistance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these experimental hurdles. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Introduction: Understanding Quinolinone Resistance
Quinoline-based compounds are a significant class of therapeutic agents with a broad spectrum of activity, including anticancer and antimalarial properties.[1][2] However, a primary obstacle in their clinical application is the development of drug resistance.[1] For a novel compound like this compound, understanding and overcoming resistance is paramount for its successful development. This guide will walk you through identifying potential resistance mechanisms and implementing strategies to counteract them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A1: The most common reason for acquired resistance to quinoline-based drugs in cancer cells is the development of multidrug resistance (MDR).[3] A key player in MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[3][4] These pumps actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels. Other potential mechanisms include mutations in the drug's molecular target or the activation of alternative pro-survival signaling pathways.[5]
Q2: How can I confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?
A2: There are several standard laboratory techniques to determine if your resistant cell line is overexpressing P-gp:
-
Western Blotting: This is a quantitative method to compare the amount of P-gp protein in your resistant cell line to the parental, sensitive cell line.
-
Immunofluorescence: This technique allows for the visualization of P-gp localization and its expression level on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123 out of the cell. Reduced intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.
Q3: If P-gp-mediated efflux is confirmed, what are the initial strategies to overcome this resistance?
A3: A primary strategy is to use this compound in combination with a known P-gp inhibitor.[4] Verapamil is a commonly used first-generation P-gp inhibitor that can be tested in your cell-based assays. By blocking the efflux pump, the intracellular concentration of your quinolinone compound can be restored, potentially reinstating its cytotoxic effects. Additionally, novel quinoline derivatives can be designed to either evade or inhibit P-gp.[3]
Q4: Could autophagy be playing a role in the observed resistance?
A4: Yes, autophagy can be a survival mechanism for cancer cells under the stress of chemotherapy. Some quinoline derivatives, like chloroquine, are known autophagy inhibitors. If your compound does not inhibit autophagy, it's possible that the cancer cells have upregulated this process to survive treatment. In such cases, co-treatment with an autophagy inhibitor could enhance the efficacy of your drug.
Q5: My compound was designed to target a specific enzyme. Could mutations in this target be responsible for the resistance?
A5: Yes, this is a well-established mechanism of resistance for many targeted therapies.[6][7] If the intended molecular target of this compound is known, sequencing the gene encoding this target in both the sensitive and resistant cell lines can identify any acquired mutations that may prevent the drug from binding effectively.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in a resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | The resistance phenotype may not be stable. Regularly perform verification of resistance markers (e.g., P-gp expression) in your cell line. If the phenotype is lost, consider re-deriving the resistant line. |
| Inconsistent Drug Concentration | The compound may be degrading or precipitating in the culture medium. Always prepare fresh drug solutions for each experiment. Verify the solubility of your compound in the culture medium and consider a different solvent if necessary. |
| Experimental Variability | Ensure consistent cell seeding densities and incubation times. Use a positive control (a known effective drug) and a negative control (vehicle only) in every experiment to monitor assay performance. |
Problem 2: The combination therapy with a P-gp inhibitor is not effective.
| Potential Cause | Troubleshooting Steps |
| P-gp is not the primary resistance mechanism | Investigate other ABC transporters (e.g., MRP1, BCRP) that may be overexpressed. Explore other resistance mechanisms such as target mutation or activation of bypass signaling pathways. |
| The P-gp inhibitor is not potent enough or used at a suboptimal concentration | Titrate the P-gp inhibitor to determine its optimal non-toxic concentration. Consider using more potent, next-generation P-gp inhibitors. |
| The resistant cells have multiple resistance mechanisms | A multi-pronged approach may be necessary. For example, combining your quinolinone with a P-gp inhibitor and a compound that targets a pro-survival pathway. |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To functionally assess P-gp activity in resistant cancer cells by measuring the efflux of the fluorescent substrate Rhodamine 123.
Methodology:
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug/Inhibitor Treatment: Pre-incubate the cells with your quinolinone compound or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with pre-warmed PBS and then add fresh, pre-warmed culture medium (with or without the test compound/inhibitor). Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. A significant increase in fluorescence in the resistant cells in the presence of your compound indicates inhibition of P-gp-mediated efflux.
Protocol 2: Western Blot for P-gp Expression
Objective: To quantify the expression level of P-gp in resistant versus sensitive cells.
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare P-gp expression levels between the sensitive and resistant cells.
Visualizing Resistance Mechanisms and Workflow
Diagram 1: P-gp Mediated Drug Efflux
Caption: P-gp mediated efflux of this compound.
Diagram 2: Troubleshooting Workflow for Resistance
Caption: A logical workflow for troubleshooting resistance.
References
-
Bansal, T., et al. (2015). Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. PubMed. Available at: [Link]
-
Zhang, Y-K., & Wang, Y-J. (2022). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Available at: [Link]
-
Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. Available at: [Link]
-
Price, R. N., et al. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet. Available at: [Link]
-
Carer. (2025). Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions. Carer. Available at: [Link]
-
City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. Available at: [Link]
-
Hassan, M., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]
-
Xie, Y., et al. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wellems, T. E., & Plowe, C. V. (2001). Mechanisms of drug resistance in malaria. PubMed. Available at: [Link]
-
Cowell, A. N., & Winzeler, E. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]
-
Garcia, F. (2010). Mechanisms of Drug Resistance in Malaria: Current and New Challenges. ResearchGate. Available at: [Link]
-
Li, W., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. Available at: [Link]
-
Hyde, J. E. (2002). Mechanisms of drug resistance in malaria. Semantic Scholar. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
Sources
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions [carercircle.com]
- 6. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one in solution
The stability of this compound in solution is a critical parameter that underpins the reliability and reproducibility of research findings. While the trifluoromethyl group may confer some stability, the quinolin-4-one core is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress. By understanding these sensitivities and employing the troubleshooting and analytical strategies outlined in this guide, researchers can mitigate stability-related issues, ensuring the integrity of their experimental work. Proactive stability assessment through forced degradation studies is a cornerstone of robust scientific and drug development practice. [7][8]
References
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- National Institutes of Health (NIH). (n.d.). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1.
- PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry.
- Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- MedCrave online. (2016). Forced Degradation Studies.
- PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research.
- Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- ResearchGate. (2025). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
- BioPharma International. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one
This technical support guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. Moving from bench-scale success to pilot or manufacturing scale often introduces unforeseen variables that can drastically impact yield, purity, and process feasibility. This document provides a framework for understanding the critical parameters of the synthesis, troubleshooting common scale-up issues, and implementing robust, scalable protocols.
Section 1: Foundational Principles of the Synthesis
The most common and industrially relevant route to this compound is a variation of the Conrad-Limpach or Gould-Jacobs reaction, which involves two key transformations: the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization.[1][2][3]
-
Step 1: Condensation. 2-(Trifluoromethyl)aniline reacts with ethyl acetoacetate to form the key enamine intermediate, ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate. This step is typically straightforward and proceeds under mild conditions.
-
Step 2: Thermal Cyclization. This is the critical, energy-intensive step where the enamine intermediate undergoes an intramolecular 6-electron cyclization to form the quinolinone ring system.[2][4] This reaction requires very high temperatures, often around 250 °C, and is the primary source of scale-up challenges.[1][3]
Reaction Workflow Diagram
Caption: General workflow for the two-step synthesis.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most critical step when scaling up this synthesis?
A: The thermal cyclization is unequivocally the most challenging step. At the laboratory scale, heating a small flask with a mantle is efficient. At the pilot scale, achieving uniform and efficient heat transfer into a large reaction vessel is difficult. Poor heat transfer can lead to localized overheating, causing decomposition, or insufficient heating, resulting in an incomplete reaction.[5]
Q2: Why are such high temperatures (~250 °C) necessary for the cyclization?
A: The cyclization is a thermally driven pericyclic reaction (an electrocyclization). A significant energy barrier must be overcome to achieve the correct molecular geometry for ring closure.[6] The high temperature provides the necessary thermal energy to overcome this activation barrier. Without sufficient heat, the reaction will stall at the enamine intermediate stage.
Q3: How does the 8-trifluoromethyl substituent affect the reaction?
A: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This deactivates the aniline ring, potentially making the initial condensation step slightly slower. More importantly, it influences the regioselectivity of the cyclization, ensuring closure occurs at the C6 position of the aniline ring, away from the sterically bulky and electronically demanding CF3 group at the C2 position.
Q4: What is the best solvent for the high-temperature cyclization step?
A: A high-boiling, thermally stable solvent is essential. Diphenyl ether or a eutectic mixture of diphenyl ether and biphenyl (e.g., Dowtherm A) are the industry standards for this type of reaction.[3][7] These solvents have boiling points well above the required reaction temperature, allowing the reaction to be run at atmospheric pressure while maintaining precise temperature control. Mineral oil is another, less expensive option.[3]
Section 3: Troubleshooting Guide
This guide addresses specific problems encountered during scale-up in a question-and-answer format.
Problem 1: Low Yield of the Final Product
Q: My yield dropped from 85% at the 10g scale to less than 50% at the 1kg scale. What are the likely causes?
A: A significant drop in yield upon scale-up is a classic process chemistry problem, often pointing to issues with mass and heat transfer.[5]
-
Potential Cause 1: Inefficient Heat Transfer. Large volumes of liquid heat unevenly. The walls of the reactor may be at the setpoint temperature, but the core of the solution may be significantly cooler, leading to incomplete conversion.
-
Solution: Ensure vigorous and efficient stirring. Use a reactor with a powerful overhead mechanical stirrer, not a magnetic stir bar. Baffles within the reactor can also improve mixing and heat distribution.[5] Monitor the internal reaction temperature with a probe placed in the center of the liquid, not just the reactor jacket temperature.
-
-
Potential Cause 2: Localized Overheating and Decomposition. Conversely, if the heating element is too aggressive, the liquid near the reactor walls can overheat past the decomposition point of the starting material or product, leading to the formation of tar and other byproducts.[5]
-
Solution: Use a jacketed reactor with a thermal fluid (oil) for controlled, even heating. Implement a gradual heating ramp to the target temperature rather than applying maximum heat at once.
-
-
Potential Cause 3: Extended Reaction Time. Sometimes, to compensate for poor heating, operators extend the reaction time. While this may drive conversion, it also increases the time the product is exposed to harsh, high-temperature conditions, leading to degradation.[8]
-
Solution: Optimize the temperature and time based on in-process controls. Once the optimal internal temperature is achieved, monitor the reaction by HPLC or TLC every 30-60 minutes to determine the point of maximum conversion before significant degradation begins.
-
Problem 2: Incomplete Cyclization
Q: My crude product contains a large amount of the uncyclized enamine intermediate. How can I drive the reaction to completion?
A: This is a clear indication that the reaction has not received sufficient thermal energy for the required duration.
-
Potential Cause: Insufficient Temperature. The internal temperature of the reaction mixture is not reaching the critical threshold for cyclization (typically >240 °C).
-
Solution: Verify the calibration of your temperature probe. Increase the setpoint of the heating jacket to ensure the internal temperature reaches and is maintained at ~250 °C.[3]
-
-
Potential Cause: Insufficient Time at Temperature. The reaction may have been stopped prematurely.
-
Solution: Implement in-process controls (IPCs). Take small aliquots from the reaction mixture and analyze them by TLC or HPLC to track the disappearance of the enamine intermediate. Continue heating until the intermediate is consumed to an acceptable level (e.g., <5%).
-
Problem 3: Formation of Tars and Byproducts
Q: At scale, the reaction turns into a dark, viscous, tarry mess, making workup and isolation nearly impossible. What is happening?
A: Tar formation is a result of thermal decomposition and polymerization side reactions, which are exacerbated by poor process control at scale.
-
Potential Cause: Uncontrolled Exotherm or Hot Spots. Although the overall reaction is endothermic (requires heat), poor mixing can create localized hot spots where reactants and products decompose.[5]
-
Solution: Improve agitation with a properly sized overhead stirrer. Control the rate of heating to prevent temperature overshoots.[5]
-
-
Potential Cause: Oxygen Exposure. At high temperatures, trace amounts of oxygen can promote oxidative polymerization and degradation pathways.
-
Solution: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). Before heating, sparge the solvent and headspace with the inert gas to remove residual oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 4: Purification Challenges
Q: The crude product is an oily solid that is difficult to handle and purify by column chromatography, which isn't viable at our scale anyway. What are the best large-scale purification methods?
A: Scalable purification relies on crystallization rather than chromatography.
-
Solution 1: Recrystallization. This is the most effective and economical method for purifying large quantities of solid material.[5]
-
Protocol: After the reaction is complete, allow the mixture to cool slightly (e.g., to 100-120 °C) and add a co-solvent in which the product is soluble at high temperatures but insoluble at room temperature (e.g., toluene, xylenes, or ethyl acetate). The high-boiling reaction solvent (Dowtherm A) will remain as a liquid phase. As the mixture cools, the product should crystallize. The solid can then be isolated by filtration and washed with a cold, non-polar solvent like hexanes or petroleum ether to remove residual high-boiling solvent.[3] Multiple recrystallizations may be necessary to achieve the desired purity.
-
-
Solution 2: Trituration/Slurry Wash. If the crude product precipitates from the reaction mixture upon cooling, it may be contaminated with the high-boiling solvent.
-
Protocol: Filter the crude solid and wash it extensively with a solvent in which the product is insoluble but the reaction solvent is soluble (e.g., hexanes, heptane). This can be done by re-slurrying the solid in the wash solvent, stirring, and re-filtering. This process, known as trituration, can effectively remove trapped solvent and some soluble impurities.
-
Section 4: Protocols and Data
Protocol 1: Recommended Scale-Up Procedure (1 kg Scale)
Materials:
-
2-(Trifluoromethyl)aniline (0.88 kg, 5.46 mol)
-
Ethyl acetoacetate (0.71 kg, 5.46 mol)
-
Dowtherm A (or Diphenyl Ether) (4.0 L)
-
Toluene (for workup)
-
Hexanes (for washing)
Procedure:
-
Condensation: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the 2-(Trifluoromethyl)aniline and ethyl acetoacetate. Heat the mixture to 120 °C with stirring for 2-3 hours. Monitor the reaction by TLC/HPLC for the disappearance of the aniline. Water will be evolved as a byproduct.
-
Cyclization: Once the condensation is complete, begin to slowly add the Dowtherm A solvent to the reactor.
-
Heating: Under a steady stream of nitrogen, heat the reactor jacket to bring the internal temperature of the mixture to 250 °C. Maintain this temperature with vigorous stirring.
-
Monitoring: Once at temperature, begin taking samples every hour for HPLC analysis to monitor the conversion of the enamine intermediate to the quinolinone product. The reaction is typically complete within 3-5 hours at temperature.
-
Work-up and Isolation: Once the reaction is complete (e.g., <2% intermediate remaining), turn off the heat and allow the mixture to cool to ~120 °C.
-
Crystallization: Slowly add 4 L of toluene to the hot mixture with good stirring. Continue to cool the mixture slowly to room temperature, then further cool to 0-5 °C using a chiller on the reactor jacket. The product should precipitate as a solid.
-
Filtration: Filter the solid product using a large Büchner funnel or a filter press. Wash the filter cake thoroughly with cold hexanes (2 x 2 L) to remove the residual Dowtherm A.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. Typical yield: 70-80%.
Data Summary: Lab vs. Pilot Scale Comparison
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Scale-Up Considerations |
| Heating Method | Heating Mantle | Jacketed Reactor (Hot Oil) | Ensures even heat distribution and prevents hot spots.[5] |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Critical for maintaining thermal and concentration homogeneity.[5] |
| Temp. Monitoring | Thermometer in Mantle | Internal Probe in Liquid | The internal temperature is the only true measure of reaction conditions. |
| Work-up | Solvent Evaporation, Chromatography | Cooling Crystallization, Filtration | Chromatography is not economically viable for large quantities.[5] |
| Typical Yield | 85-90% | 70-80% | A slight decrease in yield is common, but significant drops indicate process control issues.[5] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
References
- BenchChem (2025). Challenges in scaling up the synthesis of dioxoloquinoline compounds. BenchChem.
-
Stankova, I., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
- BenchChem (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. BenchChem.
-
MDPI (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
- BenchChem (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
-
Organic Chemistry Portal (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Retrieved from [Link]
-
Sipos, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]
-
Scott, M. K., & Bunce, R. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6834–6864. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 4-quinolones. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia (n.d.). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]
- Biotage (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
- BenchChem (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
- University of Rochester, Department of Chemistry (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
-
Pazdera, P., et al. (2020). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molecules, 25(22), 5489. Retrieved from [Link]
-
Wikiwand (n.d.). Gould–Jacobs reaction. Wikiwand. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one and Structurally Related Analogs
A Technical Guide for Researchers in Oncology Drug Discovery
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1] Among these, their potential as anticancer agents has garnered significant attention, with research focusing on the impact of various substitutions on their cytotoxic efficacy.[2] This guide provides a comparative overview of the anticancer potential of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one and other quinolinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Quinolinone Core: A Privileged Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent motif in a multitude of bioactive compounds.[2] The introduction of a carbonyl group gives rise to quinolinones, which have demonstrated a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] In the realm of oncology, quinolinone derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3]
Spotlight on this compound: A Candidate of Interest
The subject of this guide, this compound, combines two key structural features known to influence the anticancer activity of the quinolinone scaffold: a methyl group at the 2-position and a trifluoromethyl group at the 8-position.
The presence of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of quinoline derivatives, trifluoromethyl substitution has been associated with potent anticancer activity.[4][5] The methyl group at the C-2 position is also a critical determinant of biological activity, often contributing to the molecule's interaction with its biological target.
Comparative Efficacy of Substituted Quinolinones
To provide a framework for evaluating the potential efficacy of this compound, this section presents a comparative analysis of the cytotoxic activities of various substituted quinolinone derivatives against a panel of human cancer cell lines. The data, presented in the table below, is compiled from multiple studies and serves to illustrate the impact of different substitution patterns on anticancer potency.
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Efficacy of this compound | [Structure of this compound] | Various | Data Not Available | |
| 2,8-Bis(trifluoromethyl)quinoline derivative | [Structure of a 2,8-bis(trifluoromethyl)quinoline derivative] | HL-60 (Leukemia) | 10 ± 2.5 | [4] |
| 2-Phenyl-4-quinolone | [Structure of 2-phenyl-4-quinolone] | PC-3 (Prostate) | 0.85 | [6] |
| Hep3B (Hepatocellular Carcinoma) | 1.81 | [6] | ||
| HepG2 (Hepatocellular Carcinoma) | 3.32 | [6] | ||
| A549 (Non-small cell lung cancer) | 0.90 | [6] | ||
| NCI/ADR-RES (P-glycoprotein-rich breast cancer) | 1.53 | [6] | ||
| 6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | [Structure of a 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative] | L1210 (Leukemia) | 5.8 | [7] |
| K562 (Leukemia) | >50 | [7] | ||
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | [Structure of 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine] | Various human tumor cell lines | < 1.0 | [8] |
Table 1: In vitro anticancer activity of selected quinolinone derivatives.
Deciphering the Mechanism of Action: How Quinolinones Combat Cancer
The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and proliferation. Several key mechanisms of action have been identified for this class of compounds.
Inhibition of Tubulin Polymerization
One of the most well-documented mechanisms of action for certain quinolinone derivatives is the inhibition of tubulin polymerization.[1][3][6] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and disrupting the assembly of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[7][9]
Figure 1: Simplified workflow of tubulin polymerization inhibition by quinolinone derivatives leading to apoptosis.
Targeting Cellular Kinases
Quinoline-based compounds have also been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling.[10][11] These enzymes play a pivotal role in pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, such as those in the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, quinolinone derivatives can effectively halt the uncontrolled growth of cancer cells.[11]
DNA Intercalation and Topoisomerase Inhibition
Some quinoline analogues exert their anticancer effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[2][10] This can lead to DNA damage and ultimately trigger apoptosis. Additionally, certain quinolinone derivatives have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription.[1]
Experimental Protocols for Efficacy Evaluation
The assessment of the anticancer efficacy of novel compounds relies on robust and standardized in vitro assays. The following provides a detailed protocol for the MTT assay, a widely used colorimetric method to determine cell viability and cytotoxicity.
MTT Cell Viability Assay Protocol
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Figure 2: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The quinolinone scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The introduction of substituents such as methyl and trifluoromethyl groups can significantly modulate the cytotoxic potency of these compounds. While direct experimental data for this compound remains to be fully elucidated in comparative studies, the analysis of structurally related analogs suggests its potential as a potent anticancer agent. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound against a broad panel of cancer cell lines. Elucidating its precise mechanism of action and conducting in vivo efficacy studies will be crucial steps in determining its therapeutic potential.
References
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
- an overview of quinoline derivatives as anti-cancer agents.
- Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]
- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry.
- Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling p
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry.
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.
- The in vitro anticancer activities of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives against PC3, K562, and HeLa cells. The data are presented as the means ± SDs of three independent experiments.
- Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry.
- Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. European Journal of Medicinal Chemistry.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Dar'u Journal of Pharmaceutical Sciences.
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry.
-
Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences. [Link]
-
8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]
- 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl(morpholino)methanone. Acta Crystallographica Section E: Structure Reports Online.
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A Comparative Analysis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one and Established Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with the potential for high potency and selectivity is a paramount objective. The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, including several kinase inhibitors. This guide provides a comparative analysis of the largely uncharacterized compound, 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one , against established kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this specific molecule, this document will leverage data from structurally related compounds, particularly the antimalarial drug mefloquine, and the clinically approved PI3K inhibitor, Alpelisib. The primary aim is to offer a forward-looking perspective on the potential of this quinoline scaffold and to provide a comprehensive roadmap for its experimental evaluation.
Introduction to the Quinoline Scaffold in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1] The quinoline ring system has proven to be a versatile scaffold for the development of kinase inhibitors, with several derivatives having received FDA approval for clinical use.[2] The trifluoromethyl group, as present in this compound, is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.
The subject of this guide, this compound, represents an intriguing starting point for a kinase inhibitor discovery program. Its structure bears resemblance to known biologically active quinoline derivatives, suggesting a potential for interaction with kinase targets.
A Tale of Two Comparators: Mefloquine and Alpelisib
To contextualize the potential of the this compound scaffold, we will draw comparisons with two key compounds:
-
Mefloquine: An antimalarial drug with a quinoline core that has demonstrated off-target kinase inhibitory activity.
-
Alpelisib (Piqray®): A highly selective, FDA-approved inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K).[3][4][5]
Mefloquine: A Quinoline with Known Kinase Activity
Mefloquine, while primarily known for its antimalarial properties, has been shown to inhibit phosphoinositide 3-kinase (PI3K) and the non-receptor tyrosine kinase Pyk2.[4][6][7][8] An in silico study suggested a strong binding affinity of mefloquine to PI3K.[4][8] Furthermore, mefloquine's neurotoxicity has been linked to its interaction with Pyk2.[6] These findings highlight the potential for the quinoline scaffold to interact with key kinase targets. However, mefloquine is also known for its significant off-target effects, including inhibition of connexin gap junctions, which contribute to its adverse event profile.[9][10][11][12]
Alpelisib: A Benchmark for Selectivity and Potency
Alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K, with an IC50 of approximately 4.6-5 nM.[3][4] Its high selectivity for the α-isoform over other PI3K isoforms (p110β, p110δ, p110γ) is a key attribute that contributes to its therapeutic window.[4] Alpelisib serves as an excellent benchmark for any new compound targeting the PI3K pathway, representing the current standard for potency and selectivity.
Comparative Kinase Inhibition Profile (Hypothetical vs. Established)
The following table summarizes the known kinase inhibition data for our comparators and outlines the key parameters that would need to be determined for this compound.
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Profile |
| This compound | To be determined | To be determined | To be determined |
| Mefloquine | PI3K, Pyk2 | Not well-defined in biochemical assays | Known off-target effects on connexins |
| Alpelisib | PI3Kα | 4.6 - 5 | Highly selective for PI3Kα over other PI3K isoforms (p110β IC50 = 1200 nM, p110δ IC50 = 290 nM, p110γ IC50 = 250 nM)[4] |
Proposed Synthetic Route for this compound
Caption: Proposed synthetic workflow for this compound.
A Roadmap for Experimental Validation: Key Protocols
To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is required. The following protocols provide a foundation for this investigation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.
Objective: To determine the IC50 of this compound against a panel of kinases, including PI3K isoforms and Pyk2.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound to create a concentration gradient.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to a target kinase in living cells, providing a more physiologically relevant assessment of target engagement.
Objective: To confirm the binding of this compound to its target kinase(s) within a cellular context.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
-
-
Assay:
-
Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.
-
Incubate to allow for competitive binding between the tracer and the test compound.
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio.
-
-
Data Analysis:
-
Plot the BRET ratio against the test compound concentration to determine the cellular IC50.
-
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Concluding Remarks and Future Directions
The quinoline scaffold, particularly when substituted with a trifluoromethyl group, holds considerable promise for the development of novel kinase inhibitors. While this compound remains an uncharacterized entity in the context of kinase inhibition, the known activities of the structurally related compound mefloquine suggest that kinases such as PI3K and Pyk2 may be relevant targets.
A rigorous experimental evaluation, following the protocols outlined in this guide, is the essential next step to unlock the potential of this scaffold. By systematically assessing its in vitro inhibitory activity, cellular target engagement, and selectivity profile, researchers can determine if this compound or its derivatives represent a viable starting point for a new generation of kinase-targeted therapies. The ultimate goal will be to develop compounds with the high potency and selectivity exemplified by established inhibitors like Alpelisib, thereby translating a promising chemical scaffold into a potential therapeutic agent.
References
-
Dutertre, M., & Descotes, F. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Clinical Pharmacology, 14(3), 289-299. [Link]
-
Gao, Y., et al. (2022). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Cancer Letters, 530, 10-21. [Link]
-
Porta, C., et al. (2021). Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives. Cancer Management and Research, 13, 2135–2148. [Link]
-
Milatovic, D., et al. (2011). Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase. Neurotoxicology, 32(5), 578-585. [Link]
-
Al Hasan, M. S., et al. (2024). Antimalarial Drug Mefloquine Strongly Inhibits PI3K (Phosphoinositide 3-kinase) and Exerts Anticancer Activity: A Literature based In Silico Study. Journal of Medicinal Chemistry and Therapeutics. [Link]
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Al Hasan, M. S., et al. (2024). Antimalarial Drug Mefloquine Strongly Inhibits PI3K (Phosphoinositide 3-kinase) and Exerts Anticancer Activity: A Literature based In Silico Study. Journal of Medicinal Chemistry and Therapeutics. [Link]
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DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]
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Lavriha, P., et al. (2024). Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate. PLOS ONE, 19(12), e0315510. [Link]
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Lavriha, P., et al. (2023). Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate. bioRxiv. [Link]
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Clausius Scientific Press. (2022). The PI3K Pathway Targeted Inhibitors and Their Anti-tumor Effects. Clausius Scientific Press. [Link]
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Cristofano, A. D., & Serra, V. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 184. [Link]
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Zhang, M., et al. (2016). Structural insights into selectivity of alpelisib in PI3K isoforms. AAPS PharmSciTech, 17(5), 1149-1156. [Link]
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Nussinov, R., & Zhang, J. (2020). PI3K inhibitors: review and new strategies. RSC Chemical Biology, 1(2), 95-108. [Link]
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Mayer, I. A., et al. (2022). Alpelisib Efficacy Without Cherry-PI3King Mutations. Clinical Cancer Research, 28(1), 1-3. [Link]
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El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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In Vitro Target Validation of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's molecular target are paramount. This guide provides a comprehensive framework for the in vitro validation of the biological target of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, a quinolinone derivative with potential therapeutic applications. Drawing from established methodologies and recent findings in kinase inhibition, we present a systematic approach to confirm its putative target, the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery and target validation.
Introduction: The Quinolinone Scaffold and the mTOR Pathway
Quinoline and its derivatives have emerged as a "privileged" scaffold in medicinal chemistry, known to interact with the ATP-binding sites of various kinases.[1] The PI3K/Akt/mTOR signaling pathway is a critical cascade that governs cellular processes such as growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several quinoline-based molecules have been investigated as inhibitors of this pathway, with a significant number demonstrating potent mTOR inhibition.[3][4][5][6]
The structure of this compound, featuring a quinolinone core and a trifluoromethyl group, aligns with the pharmacophoric features of known mTOR inhibitors. This guide will therefore focus on validating mTOR as the primary biological target. Our approach will be comparative, benchmarking the activity of our compound of interest against established mTOR inhibitors.
Experimental Strategy: A Multi-faceted Approach to Target Validation
A robust target validation strategy relies on a confluence of evidence from multiple experimental approaches. We will employ a tiered strategy, beginning with direct biochemical assays to assess enzymatic inhibition, followed by cell-based assays to confirm target engagement and downstream pathway modulation in a physiological context.
Tier 1: Direct Target Engagement and Enzymatic Inhibition
The initial step is to ascertain whether this compound directly binds to and inhibits the kinase activity of mTOR.
In Vitro Kinase Assay
Objective: To quantify the inhibitory activity of this compound against mTOR kinase and compare it with known mTOR inhibitors.
Methodology:
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity.
Protocol:
-
Reagents:
-
Recombinant human mTOR kinase domain.
-
Biotinylated substrate peptide (e.g., Biotin-4E-BP1).
-
Europium-labeled anti-phospho-substrate antibody.
-
Allophycocyanin (APC)-labeled streptavidin.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound (test compound).
-
Known mTOR inhibitors (e.g., Torin1, Rapamycin) as positive controls.
-
DMSO as a vehicle control.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant mTOR enzyme, and the substrate peptide.
-
Add the test compound or controls to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression analysis.
-
Expected Outcome:
This assay will provide a quantitative measure of the potency of this compound as an mTOR inhibitor. A low nanomolar IC₅₀ value would be indicative of potent inhibition.
| Compound | Putative Target | Expected IC₅₀ (nM) |
| This compound | mTOR | To be determined |
| Torin1 | mTOR | < 5 |
| Rapamycin | mTORC1 | 0.1-1 |
Tier 2: Cellular Target Engagement and Downstream Signaling
Following biochemical confirmation, it is crucial to demonstrate that the compound engages mTOR within a cellular context and modulates its downstream signaling pathways.
Western Blot Analysis of mTOR Pathway Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Methodology:
Western blotting allows for the detection of specific proteins and their phosphorylation state in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-mTOR (Ser2448) - mTORC1 activity marker
-
Total mTOR
-
Phospho-p70S6K (Thr389) - mTORC1 substrate
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46) - mTORC1 substrate
-
Total 4E-BP1
-
Phospho-Akt (Ser473) - mTORC2 substrate
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome:
A dose-dependent decrease in the phosphorylation of p70S6K, 4E-BP1, and Akt (at Ser473) would confirm that this compound inhibits both mTORC1 and mTORC2 activity in cells.
Workflow for Target Validation
Caption: A tiered workflow for in vitro target validation.
Tier 3: Assessing Target Selectivity
To be a viable drug candidate, a compound should exhibit a high degree of selectivity for its intended target to minimize off-target effects.
Kinase Selectivity Profiling
Objective: To evaluate the selectivity of this compound against a broad panel of human kinases.
Methodology:
This is typically performed as a service by specialized contract research organizations (CROs). A common format is a competition binding assay (e.g., KINOMEscan™).
Procedure:
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
The percentage of inhibition for each kinase is determined.
-
For any kinases that show significant inhibition, a follow-up dose-response curve is generated to determine the dissociation constant (Kd).
Expected Outcome:
Ideally, this compound will show high affinity for mTOR with minimal binding to other kinases, particularly those within the PI3K family, demonstrating its selectivity.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This guide outlines a systematic and comparative approach to validate mTOR as the in vitro target of this compound. By integrating biochemical and cell-based assays with comprehensive selectivity profiling, researchers can build a robust data package to support the compound's mechanism of action. The successful completion of these studies will provide a strong foundation for further preclinical development and establish the therapeutic potential of this promising quinolinone derivative.
References
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Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm.
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Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
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Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation. PubMed.
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
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Structures of inhibitors based on quinoline. ResearchGate.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health.
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A Senior Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
A Note on This Guide: Publicly available experimental data on the specific compound 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one (which we will refer to as Cpd-Q ) is limited. This guide, therefore, serves as an expert framework outlining the essential methodologies for profiling such a molecule. The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4] This guide uses Cpd-Q as a representative example to demonstrate a robust, multi-tiered strategy for defining its selectivity profile, comparing it to a hypothetical first-generation analogue, Cpd-Z (2,8-dimethyl-1H-quinolin-4-one), to illustrate key concepts in drug development.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic success of a targeted agent is defined not only by its potent activity against the intended target but also by its inactivity against all others. Off-target interactions are a primary driver of clinical toxicity and a major cause of late-stage drug development failure. For molecules like Cpd-Q , which contains a quinolinone core known for its broad kinase activity, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental component of understanding its mechanism of action and predicting its safety profile.[5][6][7]
This guide provides a logical, field-tested workflow for characterizing the selectivity of novel small molecules. We will move from broad, high-throughput biochemical assays to more physiologically relevant cellular and unbiased proteomic methods. Each step is designed to build upon the last, creating a progressively detailed and validated map of the compound's interactome.
Part 1: Foundational Assessment - In Vitro Kinome-Wide Profiling
Expertise & Experience: The first step in profiling any potential kinase inhibitor is to understand its activity across the human kinome. The ATP-binding site, the target of most kinase inhibitors, is highly conserved, making cross-reactivity a common challenge.[7] We initiate this process with a large-scale, high-throughput biochemical screen. Commercial platforms like the KINOMEscan™ (Eurofins DiscoverX) or Reaction Biology's HotSpot™ service provide rapid and comprehensive data across hundreds of kinases.[5][8][9]
The choice of assay format is critical. A competition binding assay, such as KINOMEscan™, measures the ability of a compound to displace a known ligand from the kinase's active site. This method is independent of ATP concentration and can identify inhibitors with different binding modes (e.g., Type I and II).[8] Alternatively, radiometric activity assays (like those from Reaction Biology) directly measure the inhibition of phosphate transfer to a substrate at a defined ATP concentration, which can be set to the physiological level (1 mM) or the Km value for ATP to assess true potency.[5][10] For an initial broad screen, a binding assay provides a comprehensive view of all potential interactions.
Experimental Protocol: Broad Kinase Panel Screening (Binding Assay)
-
Compound Preparation: Solubilize Cpd-Q and the comparator, Cpd-Z , in 100% DMSO to create 10 mM stock solutions. For a single-point screen, a 1 µM final concentration is standard.
-
Assay Execution (via Commercial Vendor): Submit compounds for screening against a comprehensive panel (e.g., Eurofins' scanMAX panel of 468 kinases).[8] The assay typically involves incubating the kinase-phage fusion, the test compound, and an immobilized ligand. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. A common threshold for a "hit" is >80% inhibition at the screening concentration.
-
Follow-Up: For all identified hits, perform dose-response experiments to determine the dissociation constant (Kd) or IC50, which quantifies the potency of the interaction.
Data Presentation: Comparative Kinase Binding Profile
Assume Cpd-Q is a putative inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1).
| Target Kinase | Putative Pathway | % Inhibition @ 1µM (Cpd-Q) | Kd (nM) (Cpd-Q) | % Inhibition @ 1µM (Cpd-Z) | Kd (nM) (Cpd-Z) |
| MAP3K1 (MEKK1) | Primary Target | 99.5% | 2.1 | 98.2% | 15.7 |
| SRC | Off-Target | 91.2% | 45.3 | 95.6% | 22.1 |
| LCK | Off-Target | 88.7% | 78.9 | 93.1% | 35.8 |
| FLT3 | Off-Target | 55.1% | 850 | 85.4% | 112 |
| EGFR | Off-Target | 10.2% | >10,000 | 65.3% | 450 |
| AURKB | Off-Target | 5.6% | >10,000 | 77.8% | 210 |
Interpretation: This hypothetical data shows that Cpd-Q is a more potent and selective inhibitor of MAP3K1 than the first-generation Cpd-Z . While Cpd-Q retains some off-target activity against Src-family kinases (SRC, LCK), it has successfully eliminated the problematic activity against EGFR and Aurora B kinase (AURKB) seen with Cpd-Z . This is a common goal in lead optimization.
Part 2: Cellular Target Engagement & Validation
Expertise & Experience: A biochemical hit is not a guarantee of cellular activity. The compound must be permeable, avoid efflux pumps, and engage its target in the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[11][12][13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][15] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm binding and even generate dose-response curves.[12]
This step is a self-validating system. If the biochemical off-targets identified in Part 1 do not show a thermal shift in CETSA, they may be artifacts of the in vitro system or the compound may not be able to access them in a cellular context. Conversely, a confirmed thermal shift for an off-target validates it as a true cellular interactor that warrants further investigation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for assessing target engagement in cells.
Protocol: Western Blot-based CETSA for MAP3K1 and SRC
-
Cell Culture & Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with 10 µM Cpd-Q or DMSO vehicle for 1 hour.
-
Harvesting & Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 2°C increments).
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant. Normalize total protein concentration using a BCA assay. Analyze the abundance of soluble MAP3K1 and SRC by SDS-PAGE and Western blotting using specific antibodies.
-
Data Analysis: Quantify band intensity and plot the percentage of soluble protein relative to the non-heated control (37°C) at each temperature. The temperature at which 50% of the protein is denatured is the Tagg (aggregation temperature). A positive shift in Tagg (ΔTagg) indicates target engagement.
Data Presentation: Comparative CETSA Thermal Shift Data
| Target | Treatment (10 µM) | Tagg (°C) | ΔTagg (°C) vs. Vehicle | Interpretation |
| MAP3K1 | Vehicle (DMSO) | 52.1 | - | Baseline |
| MAP3K1 | Cpd-Q | 58.6 | +6.5 | Robust Target Engagement |
| SRC | Vehicle (DMSO) | 56.4 | - | Baseline |
| SRC | Cpd-Q | 59.2 | +2.8 | Confirmed Off-Target Engagement |
| FLT3 | Vehicle (DMSO) | 54.5 | - | Baseline |
| FLT3 | Cpd-Q | 54.7 | +0.2 | No significant engagement |
Interpretation: The CETSA data provides crucial validation. Cpd-Q robustly engages its primary target, MAP3K1, in cells, evidenced by a large thermal shift. It also confirms that SRC is a genuine cellular off-target, although the smaller shift may suggest lower affinity or occupancy compared to MAP3K1. Critically, FLT3, which was a weak hit in the binding assay, shows no significant engagement in cells. This allows us to deprioritize FLT3 as a concerning off-target and focus on the implications of SRC engagement.
Part 3: Unbiased Discovery of the Complete Off-Target Landscape
Expertise & Experience: Panel-based screens are inherently biased; they can only identify interactions with the proteins included in the panel.[16] To discover novel, unanticipated off-targets, we must turn to unbiased, proteome-wide methods. Chemoproteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), is a powerful discovery tool.[16][17][18][19] This technique uses a modified version of the drug molecule as "bait" to pull its binding partners out of a complex cell lysate for identification.[18][20]
This approach provides the highest level of trustworthiness through a critical control: a competition experiment. By co-incubating the lysate with the affinity probe and an excess of the free, unmodified drug (Cpd-Q ), true binding partners will be outcompeted and will not be pulled down. This distinguishes specific interactors from proteins that non-specifically stick to the affinity resin or linker.[19]
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: AP-MS workflow for unbiased off-target identification.
Protocol: Chemoproteomics for Cpd-Q
-
Probe Synthesis: Synthesize an analogue of Cpd-Q with a linker (e.g., polyethylene glycol) attached to a position on the molecule determined not to be critical for target binding, terminating in a biotin tag.
-
Cell Lysis: Lyse HCT116 cells under native conditions to preserve protein complexes.
-
Affinity Pulldown:
-
Condition 1 (Test): Incubate lysate with the biotinylated Cpd-Q probe.
-
Condition 2 (Competition): Pre-incubate lysate with a 100-fold molar excess of free Cpd-Q for 1 hour before adding the biotinylated probe.
-
Condition 3 (Control): Incubate lysate with beads alone.
-
-
Capture: Add streptavidin-coated magnetic beads to each condition to capture the biotin probe and its interactors.
-
Washing: Perform stringent washes to remove non-specific proteins.
-
Elution & Digestion: Elute bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins in each condition. A true off-target will be highly enriched in the Test condition and significantly depleted in the Competition condition.
Data Presentation: Hypothetical Chemoproteomic Hits for Cpd-Q
| Protein Identified | Fold Enrichment (Test vs. Control) | Fold Depletion (Competition vs. Test) | Notes / Validation | | :--- | :--- | :--- | :--- | :--- | | MAP3K1 | 152.4 | >50 | Primary Target Confirmed | | SRC | 45.1 | >50 | Confirmed Off-Target | | LCK | 38.9 | >50 | Confirmed Off-Target | | NQO1 | 15.7 | >50 | Novel Off-Target (Non-kinase) | | HSP90AA1 | 112.8 | 1.2 | Non-specific binder / Chaperone | | TUBB | 89.5 | 1.5 | Non-specific binder / Cytoskeletal |
Interpretation: The chemoproteomics data powerfully confirms MAP3K1 as the primary target and SRC/LCK as bona fide off-targets. More importantly, it uncovers a novel, unanticipated off-target: NAD(P)H dehydrogenase [quinone] 1 (NQO1). This demonstrates the discovery power of this unbiased approach. Proteins like HSP90 and Tubulin are common non-specific binders in affinity purification experiments and are correctly identified as such because their binding is not competed by free Cpd-Q .
Final Comparison and Guide Summary
A multi-pronged approach provides the most complete and reliable assessment of a compound's selectivity. By integrating data from biochemical, cellular, and proteomic platforms, we can build a high-confidence profile.
Comparative Selectivity Profile: Cpd-Q vs. Cpd-Z
| Parameter | Cpd-Q (Next-Generation) | Cpd-Z (First-Generation) | Assessment |
| Primary Target Potency (MAP3K1) | Kd = 2.1 nM | Kd = 15.7 nM | Cpd-Q is 7.5x more potent. |
| Kinome Selectivity | Hits (>80% Inh @ 1µM): 3/468 | Hits (>80% Inh @ 1µM): 6/468 | Cpd-Q has superior kinome-wide selectivity. |
| Cellular Target Engagement (MAP3K1) | ΔTagg = +6.5°C | ΔTagg = +4.1°C | Cpd-Q shows more robust cellular engagement. |
| Key Off-Targets Eliminated | No significant activity on EGFR, AURKB | Potent activity on EGFR, AURKB | Successful optimization of safety profile. |
| Confirmed Cellular Off-Targets | SRC, LCK, NQO1 | SRC, LCK, EGFR, AURKB | Cpd-Q has a cleaner, more defined off-target profile. |
| Novel Off-Targets Identified | NQO1 | Not assessed | Unbiased proteomics reveals hidden liabilities/opportunities. |
Conclusion
The cross-reactivity profiling of This compound (Cpd-Q) illustrates a best-practice workflow for any modern drug discovery program. Our systematic investigation reveals it to be a potent and significantly more selective inhibitor of its target compared to its predecessor, Cpd-Z .
While the engagement of SRC family kinases persists, the elimination of activity against EGFR and AURKB represents a major step forward in mitigating potential toxicity. The discovery of NQO1 as a novel, non-kinase off-target is a critical finding that warrants immediate follow-up. Further studies, such as enzymatic assays and cellular functional assays for NQO1, are required to understand the functional consequences of this interaction. This comprehensive, multi-layered dataset provides the crucial insights needed to make an informed decision on advancing Cpd-Q toward clinical development.
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Benchmarking Quinolinone-Based Inhibitors: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a privileged structure in medicinal chemistry, consistently yielding potent inhibitors against a range of high-value drug targets.[1][2] This guide provides an in-depth technical comparison of the performance of quinolinone-based inhibitors, focusing on key therapeutic areas such as oncology. We will delve into the experimental data that underpins their efficacy, provide detailed protocols for their evaluation, and offer insights into the causal relationships between their structural features and biological activity.
The Versatility of the Quinolinone Core: Targeting Key Signaling Pathways
Quinolinone derivatives have demonstrated remarkable versatility, with compounds developed to target critical nodes in cellular signaling pathways implicated in diseases like cancer. Their mechanism of action often involves the competitive inhibition of ATP-binding sites in kinases or the disruption of topoisomerase function, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][4][5]
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] Several quinolinone-based compounds have emerged as potent inhibitors of key kinases within this pathway.
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition
Caption: Quinolinone inhibitors can target multiple kinases in the PI3K/Akt/mTOR pathway.
Comparative Performance of Quinolinone-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity. The following table summarizes the performance of several quinolinone-based inhibitors against key kinases in the PI3K/Akt/mTOR pathway, alongside established inhibitors for comparison.
| Compound/Derivative | Target(s) | IC50 (nM) | Reference(s) |
| Quinolinone-Based Inhibitors | |||
| Torin1 | mTOR | 2.5 | [3] |
| Compound R33 | mTOR | 14 | [3] |
| GDC-0349 (R13) | mTOR | - | [3] |
| CC-223 (R44) | mTORC1/mTORC2 | - | [3] |
| Imidazo[4,5-c]quinoline 39 | mTOR, PI3Kα | 1400, 900 | [6] |
| Quinoline 40 | PI3Kδ | 1.9 | [6] |
| Established Inhibitors | |||
| Gefitinib | EGFR | 26 - 57 | [2] |
| Erlotinib | EGFR | 2-20 | [2] |
| Osimertinib | EGFR (T790M) | <10 | [7] |
| Idelalisib | PI3Kδ | 2.5 | [8] |
| Copanlisib | Pan-PI3K | 0.5-0.7 | [8] |
Note: IC50 values can vary depending on the assay conditions. This table is intended for comparative purposes.
Benchmarking Against Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[2] Quinolinone-based scaffolds have been successfully employed to develop potent EGFR inhibitors.
| Compound/Derivative | Target/Cell Line | IC50 (nM) | Generation/Class | Reference(s) |
| Quinolinone-Based Inhibitors | ||||
| 2-Arylquinoline Derivative | EGFR | 1.8 | - | [2] |
| Quinolin-2(1H)-one 5a | EGFR | 87 | - | [4] |
| Quinolin-2(1H)-one 3d | EGFR | 91 | - | [4] |
| Quinazolinone G | MCF-7 | 163.97 | - | [9] |
| Quinazolinone E | MDA-MBA-231 | 545.38 | - | [9] |
| Established EGFR Inhibitors | ||||
| Gefitinib | EGFR | 26 - 57 | 1st Generation | [2] |
| Erlotinib | EGFR | 2-20 | 1st Generation | [2] |
| Afatinib | EGFR/HER2 | 0.5-1 | 2nd Generation | [7] |
| Osimertinib | EGFR (L858R/T790M) | <10 | 3rd Generation | [7] |
Targeting Topoisomerases: An Alternative Anticancer Strategy
Beyond kinase inhibition, quinolinone derivatives have also shown significant activity as topoisomerase inhibitors.[5] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and apoptosis in cancer cells.
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Quinolinone-Based Inhibitors | |||
| Benzofuroquinolinedione 8d | Topoisomerase II | 1.19 | [5] |
| Benzofuroquinolinedione 8i | Topoisomerase II | 0.68 | [5] |
| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | Potent Inhibition | [10] |
| Established Topoisomerase Inhibitors | |||
| Etoposide | Topoisomerase II | 78.4 | [5] |
| Doxorubicin | Topoisomerase II | 2.67 | [5] |
| Camptothecin | Topoisomerase I | Potent Inhibition | [10] |
Experimental Protocols for Inhibitor Benchmarking
To ensure the scientific integrity and reproducibility of performance data, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used to benchmark quinolinone-based inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for evaluating the performance of quinolinone-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Principle: The remaining ATP is used by a luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test quinolinone inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinolinone inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, kinase buffer, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often leads to an increase in the protein's thermal stability. This change in thermal stability can be quantified by heating the cells or cell lysates and measuring the amount of soluble protein remaining at different temperatures.[12]
Materials:
-
Cells expressing the target protein
-
Test quinolinone inhibitor
-
Lysis buffer
-
Antibodies specific to the target protein
-
Western blotting or ELISA reagents
-
PCR machine or other temperature-controlled device
Procedure:
-
Compound Treatment: Treat the cells with the quinolinone inhibitor or a vehicle control.
-
Heat Shock: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein).
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion and Future Directions
The quinolinone scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a variety of important drug targets. The comparative data presented in this guide highlights the potential of quinolinone-based compounds to rival or even surpass the performance of established drugs. The detailed experimental protocols provide a robust framework for researchers to benchmark their own novel quinolinone derivatives.
Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination therapies. The continued application of rigorous benchmarking assays will be crucial in identifying the most promising candidates for clinical development.
References
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- Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
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A Head-to-Head Comparison of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one and Structurally Related Analogs in Oncology and Microbiology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolin-4-one scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities, including potent anticancer and antimicrobial effects. The strategic introduction of substituents, such as methyl and trifluoromethyl groups, can dramatically modulate the physicochemical properties and pharmacological efficacy of these molecules. This guide provides a comprehensive head-to-head comparison of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one and its structurally similar compounds, offering insights supported by experimental data to inform future drug discovery and development efforts.
The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is a key player in modern drug design. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. When incorporated into the quinolin-4-one framework, these properties can lead to compounds with superior potency and more favorable pharmacokinetic profiles. This guide will delve into the nuanced effects of the positioning of the trifluoromethyl and methyl groups on the quinolin-4-one core, drawing on available preclinical data to paint a comparative picture of their performance.
Comparative Analysis of Biological Activity
While direct experimental data for this compound is not extensively available in the public domain, a robust comparative analysis can be constructed by examining its close structural isomers and analogs. This approach allows for the elucidation of critical structure-activity relationships (SARs) that govern the therapeutic potential of this class of compounds.
Anticancer Activity
The quinoline nucleus is a common feature in a number of approved anticancer agents. The introduction of a trifluoromethyl group has been shown to enhance the cytotoxic potential of this scaffold.
A study exploring the anticancer activity of novel fluorinated quinoline derivatives against triple-negative breast cancer (TNBC) cells provides valuable insights. One of the synthesized compounds, 6-(4-(trifluoromethyl)phenyl)-4-hydroxy-2-methylquinoline-3-carboxylic acid , demonstrated significant potency.[1] This compound shares the 2-methyl-4-quinolinone core and incorporates a trifluoromethyl group on a phenyl substituent at the 6-position.
Another relevant study investigated the in vitro cytotoxicity of six new trifluoromethylquinoline derivatives on human promyelocytic leukemic (HL-60) cells. Among the tested compounds, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone exhibited the highest cell-growth inhibitory activity.[2] This compound, while more complex, features the critical 2,8-bis(trifluoromethyl)quinoline core, providing a valuable comparison point for the influence of trifluoromethyl groups at the 2 and 8 positions.
Table 1: Comparative Anticancer Activity of Trifluoromethylated Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-(Trifluoromethyl)phenyl)-4-hydroxy-2-methylquinoline-3-carboxylic acid | MDA-MB-468 (TNBC) | Not explicitly stated, but described as potent | [1] |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Promyelocytic Leukemia) | 10 ± 2.5 | [2] |
The data, though from structurally distinct analogs, suggests that the presence of the trifluoromethyl group is a key determinant of anticancer activity. The potent activity of the 2,8-bis(trifluoromethyl) derivative highlights the potential impact of substitution at the 8-position, a feature of our primary compound of interest.
Antimicrobial Activity
Quinolin-4-ones have a long-standing history as effective antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The introduction of a trifluoromethyl group can also modulate the antimicrobial spectrum and potency.
A study on novel quinoline-2-one derivatives demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacterial strains. While not direct analogs of this compound, these findings underscore the potential of the broader quinolinone scaffold in combating bacterial infections. For instance, compound 6c from this study showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE).[3]
Another relevant study synthesized a series of 4-trifluoromethyl bithiazole analogues and evaluated their antimicrobial activity. While the core scaffold is different, this research provides valuable data on the antimicrobial properties of molecules containing a trifluoromethyl group. Compound 8j from this study exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]
Table 2: Comparative Antimicrobial Activity of Related Heterocyclic Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c (a quinoline-2-one derivative) | MRSA | 0.75 | [3] |
| Compound 6c (a quinoline-2-one derivative) | VRE | 0.75 | [3] |
| Compound 6c (a quinoline-2-one derivative) | MRSE | 2.50 | [3] |
| Compound 8j (a 4-trifluoromethyl bithiazole) | Enterococcus faecalis | 8-16 (bactericidal) | [4] |
| Compound 8j (a 4-trifluoromethyl bithiazole) | Streptococcus pyogenes | 8-16 (bactericidal) | [4] |
These findings suggest that the quinolin-4-one scaffold, particularly when substituted with electron-withdrawing groups like trifluoromethyl, holds promise for the development of new antimicrobial agents.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of the comparative data presented, it is crucial to understand the experimental protocols employed in these studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the trifluoromethylated quinoline derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468 or HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Self-Validating System: This protocol includes multiple controls to ensure data reliability. A vehicle control (e.g., DMSO) is used to account for any effects of the solvent on cell viability. A positive control (a known cytotoxic agent) is often included to validate the assay's responsiveness. Each concentration is typically tested in triplicate or quadruplicate to ensure statistical significance.
Causality Behind Experimental Choices: The choice of cell lines is critical and is based on the therapeutic area of interest. For instance, MDA-MB-468 is a well-established model for triple-negative breast cancer, a particularly aggressive subtype. The incubation time is chosen to allow sufficient time for the compounds to exert their cytotoxic effects.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Self-Validating System: The assay includes a growth control (no compound) to ensure the bacteria are viable and a sterility control (no bacteria) to check for contamination of the medium. A standard antibiotic is often used as a positive control.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining MIC values, allowing for reproducible results. The choice of bacterial strains, including antibiotic-resistant strains like MRSA, is crucial for evaluating the potential clinical utility of the compounds.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the quinolin-4-one scaffold and the impact of various substituents on its biological activity.
Caption: Structure-Activity Relationship (SAR) for Anticancer Activity of Quinolin-4-ones.
Caption: Key Positions on the Quinolin-4-one Scaffold Influencing Antimicrobial Activity.
Conclusion and Future Directions
This comprehensive guide provides a comparative analysis of this compound and its structurally related analogs, drawing upon available experimental data to elucidate key structure-activity relationships. While a direct, head-to-head comparison is hampered by the limited publicly available data for the primary compound of interest, the analysis of its close analogs provides a strong foundation for understanding the therapeutic potential of this chemical class.
The presence of the trifluoromethyl group, particularly at the 8-position, is anticipated to confer enhanced potency and favorable pharmacokinetic properties, as suggested by the data on related compounds. The combination of a methyl group at the 2-position and a trifluoromethyl group at the 8-position on the quinolin-4-one scaffold represents a promising strategy for the development of novel anticancer and antimicrobial agents.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its efficacy and to validate the hypotheses drawn from this comparative analysis. Further exploration of the structure-activity relationships, including the systematic variation of substituents at other positions on the quinoline ring, will be crucial for optimizing the therapeutic index of this promising class of compounds.
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(A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... - ResearchGate. [Link]
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5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl] - NIH. [Link]
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Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. [Link]
-
Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking - PubMed. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. [Link]
-
Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one are milestones in scientific advancement. However, the lifecycle of a chemical does not end with data collection. Proper disposal is a critical, non-negotiable final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
The disposal of this compound falls under the stringent regulations for hazardous chemical waste management, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, guidelines from the Occupational Safety and Health Administration (OSHA) regarding the handling of potentially hazardous or cytotoxic drugs provide a robust framework for ensuring personnel safety.[5][6][7]
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards are:
| Hazard Classification | Potential Effects | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
| Aquatic Toxicity | Quinoline derivatives can be harmful to aquatic life with long-lasting effects. |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
II. Personnel Protection: Your First Line of Defense
Adherence to proper PPE is non-negotiable. The following should be worn at all times when handling this compound for disposal:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield are essential to protect against splashes or dust.[8]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8] All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation risks.[8]
III. Step-by-Step Disposal Protocol
The disposal of this compound must follow a "cradle-to-grave" approach, ensuring the waste is managed safely from its point of generation to its final destruction.[9]
Proper segregation is crucial to prevent dangerous chemical reactions.[10]
-
Solid Waste:
-
Collect unused or expired this compound solid in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and wipes must also be disposed of as hazardous solid waste.
-
The container must be made of a material compatible with the chemical and have a secure, screw-top lid.[10]
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated hazardous liquid waste container.
-
Do not mix this waste stream with other, incompatible solvents. For example, store away from acids and bases.[10]
-
Containers for liquid waste should not be filled to more than 90% capacity to allow for vapor expansion.[11]
-
-
"Empty" Container Decontamination:
-
For highly toxic or hazardous chemicals, it is recommended that the first three rinses of a container be collected as hazardous waste.[8] Given the irritant nature of this compound, this is a prudent measure.
-
Collect the rinsate (using a suitable solvent like acetone or ethanol) in a designated hazardous liquid waste container.
-
Accurate labeling is a legal requirement and a critical safety measure.[12] The EPA requires that each waste container be clearly marked with:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant").[12]
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) .[10][12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][11]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store incompatible waste streams separately, using secondary containment to prevent spills and mixing.[10]
-
The laboratory must adhere to the volume and time limits for waste accumulation based on its generator status (e.g., Small Quantity Generator or Large Quantity Generator).[12]
The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
This process must be handled by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal vendor.
-
Never dispose of this compound down the drain or in the regular trash.[3][8] This is illegal and poses a significant threat to the environment.
-
The primary disposal route for this type of organic chemical waste is typically high-temperature incineration at an approved waste disposal plant.[1][8]
IV. Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don the appropriate PPE before attempting to clean the spill.
-
Contain: For a solid spill, gently cover with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.
-
Clean: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Workflow Visualization
The following diagram illustrates the proper disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is as integral to the scientific process as the discoveries it enables.
References
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- Oregon Occupational Safety and Health Administration. HEALTH CARE FACILITIES.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
- Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- BenchChem. Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,8-Bis(trifluoromethyl)-4-quinolinol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Quinoline.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.
- American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
- CymitQuimica. (2024). Safety Data Sheet - 5-(Trifluoromethyl)quinolin-8-amine.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Ohio Environmental Protection Agency. The Disposal of Hazardous Waste Pharmaceuticals FAQs.
- Flinn Scientific. (2018). Review of Chemical Disposal Procedures.
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Definitive Guide to Personal Protective Equipment for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal
This guide provides essential, immediate safety and logistical information for handling 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. As a specialized quinolinone derivative, this compound requires rigorous adherence to safety protocols to mitigate risks to laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
Quinolinone Core : Quinoline and its derivatives are known to be hazardous. They are frequently classified as skin and eye irritants, harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1][2][3][4] Some quinolines are also suspected carcinogens and mutagens.[2][5]
-
Trifluoromethyl Group : This group is highly stable and significantly influences the molecule's electronic properties and lipophilicity.[6] While the group itself is stable, its presence in pharmaceuticals is common, and the hazards are primarily dictated by the parent molecule.[7]
Based on analogs like 8-(Trifluoromethyl)quinolin-4-ol and 2,8-Bis(trifluoromethyl)-4-quinolinol, we must assume this compound presents the following primary hazards:
-
Harmful if swallowed (Acute Toxicity, Oral).[8]
Quantitative Hazard Summary of Structural Analogs
| Hazard Statement | Description | Common Analogs Exhibiting Hazard | Source |
| H301 / H302 | Toxic / Harmful if swallowed | Quinoline, 2,6-Bis(trifluoromethyl)quinolin-4-ol | [8] |
| H312 | Harmful in contact with skin | Quinoline | |
| H315 | Causes skin irritation | 2,8-Bis(trifluoromethyl)-4-quinolinol, 8-(Trifluoromethyl)quinolin-4-ol | [3][4] |
| H319 | Causes serious eye irritation | 2,8-Bis(trifluoromethyl)-4-quinolinol, 8-(Trifluoromethyl)quinolin-4-ol | [3][4] |
| H335 | May cause respiratory irritation | 8-(Trifluoromethyl)quinolin-4-ol, 5-(Trifluoromethyl)quinolin-8-amine | [4] |
| H350 / H351 | May cause cancer / Suspected of causing cancer | Quinoline | [2] |
| H341 | Suspected of causing genetic defects | Quinoline | [9] |
Core Directive: Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the chemical, preventing exposure through dermal contact, inhalation, or ocular contact. The selection of PPE must be directly correlated with the specific laboratory operation being performed.
Mandatory PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Detailed PPE Specifications
-
Eye and Face Protection :
-
Rationale : To prevent contact with airborne particles or splashes, which could cause serious eye irritation.[3][4]
-
Minimum Requirement : Safety glasses with side shields, approved under standards such as ANSI Z87.1 or EN 166.[9]
-
Enhanced Protection : When handling solutions with a risk of splashing, tightly fitting chemical goggles are required. For larger volumes, a full face shield should be used in conjunction with goggles.[9][10]
-
-
Skin and Body Protection :
-
Rationale : This compound is presumed to be a skin irritant and potentially harmful upon dermal absorption.[3][4] Protective clothing prevents accidental contact with skin.
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use.[9] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[9] Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat : A properly fitted laboratory coat must be worn at all times. Ensure cuffs are snug to prevent exposure at the wrist.
-
-
Respiratory Protection :
-
Rationale : Fine powders can become airborne during handling, posing a risk of respiratory tract irritation.[4][8]
-
Standard Operation : All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[11] In these conditions, respiratory protection is not typically required.
-
Without Engineering Controls : If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is mandatory.[1][11]
-
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including spatulas, weigh boats, and labeled containers.
-
Donning PPE : Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Weighing the Compound :
-
Perform all weighing operations within a fume hood or ventilated enclosure to contain airborne powder.
-
Use anti-static weigh boats to prevent the powder from jumping.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution :
-
Add solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly capped or covered.
-
-
Post-Handling :
Waste Disposal Protocol
The guiding principle is that all materials contaminated with this compound must be treated as hazardous chemical waste.[1] Never dispose of this chemical down the drain or in regular trash.[11]
-
Solid Waste :
-
Collect all unused compound and contaminated disposables (e.g., gloves, weigh papers, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label must include "Hazardous Waste" and the full chemical name.
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[1]
-
Do not mix this waste stream with other incompatible waste types.
-
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent.
-
The first three rinses must be collected and disposed of as liquid hazardous waste, as the compound is considered highly toxic based on its analogs.[11]
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
-
The primary and recommended method for final disposal is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[1]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
-
Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a suitable, closed container for disposal.[9][12]
References
- Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
- Loba Chemie.
- Chemos GmbH & Co.KG.
- Benchchem.
- National Institutes of Health. Quinoline | C9H7N | CID 7047. PubChem.
- Techno PharmChem.
- Benchchem.
- CDH Fine Chemical.
- Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET - 2,8-Bis(trifluoromethyl)-4-quinolinol.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.
- Angene Chemical. Safety Data Sheet - 2,6-Bis(trifluoromethyl)quinolin-4-ol.
- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
- Thermo Fisher Scientific.
- TCI Chemicals. Development of Easy-to-handle and Useful Fluorine-introducing Reagents.
- PubMed Central (PMC).
- Wikipedia.
- CymitQuimica. Safety Data Sheet - 5-(Trifluoromethyl)quinolin-8-amine.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. 2-(Trifluoromethyl)quinoline 97 347-42-2.
- Chemistry World.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Quinolines: Human health tier II assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

